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  • Product: 4,5-dihydroxy-2H-chromen-2-one
  • CAS: 30992-74-6

Core Science & Biosynthesis

Foundational

Structural Dynamics, Physicochemical Profiling, and Pharmacological Applications of 4,5-Dihydroxy-2H-chromen-2-one

Introduction & Core Mechanistic Paradigm 4,5-Dihydroxy-2H-chromen-2-one, commonly referred to as 4,5-dihydroxycoumarin (4,5-DHC) , is a highly reactive, structurally unique bicyclic oxygen heterocycle. While traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Mechanistic Paradigm

4,5-Dihydroxy-2H-chromen-2-one, commonly referred to as 4,5-dihydroxycoumarin (4,5-DHC) , is a highly reactive, structurally unique bicyclic oxygen heterocycle. While traditional coumarins are prized for their varied biological activities, the substitution pattern of 4,5-DHC introduces a profound physicochemical anomaly: a highly favored keto-enol tautomerism driven by intramolecular stabilization.

Understanding the molecular weight, structural properties, and tautomeric equilibrium of 4,5-DHC is not merely an academic exercise; it is the fundamental basis for its extraction, analytical quantification, and integration into modern drug discovery pipelines, particularly in the realm of metabolic disorders like Type 2 Diabetes Mellitus (T2DM). This whitepaper provides an authoritative, self-validating framework for researching this compound.

Physicochemical Profiling & Structural Elucidation

The structural behavior of 4,5-DHC is dictated by its precise molecular weight and the spatial arrangement of its functional groups. The proximity of the 4-hydroxyl and 5-hydroxyl groups on the rigid 2H-chromen-2-one backbone creates a unique electronic environment.

Quantitative Structural Data

To establish a baseline for mass spectrometry and chromatographic workflows, the core physicochemical properties and Lipinski parameters of 4,5-DHC are summarized below.

Table 1: Physicochemical and Structural Properties

ParameterValueCausality / Significance in Research
IUPAC Name 4,5-Dihydroxy-2H-chromen-2-oneDefines the exact skeletal numbering for NMR assignments.
Molecular Formula C₉H₆O₄Essential for high-resolution mass spectrometry (HRMS) calibration.
Molecular Weight 178.14 g/mol Dictates the exact isotopic mass envelope during MS analysis.
Exact Mass 178.0266 DaRequired for distinguishing 4,5-DHC from isobaric flavonoids.
CAS Registry Number 30992-74-6Standard identifier for reagent procurement.
H-Bond Donors/Acceptors 2 / 4Facilitates strong binding with nuclear receptors (e.g., PPARG).
TPSA ~66.8 ŲPredicts excellent membrane permeability and bioavailability.
Tautomeric Dynamics and Intramolecular Hydrogen Bonding

Unlike standard coumarins, 4-hydroxycoumarins exhibit a dynamic keto-enol equilibrium between the 4-hydroxy-2-chromenone (enol) and 2,4-chromandione (keto) forms. According to foundational NMR studies , 4,5-DHC demonstrates the highest rate of tautomerization and subsequent H-D exchange at the C(3) position among its analogs.

The Causality of Accelerated Exchange: The 5-hydroxyl group is perfectly positioned to form a strong intramolecular hydrogen bond with the 4-keto functional group of the 2,4-chromandione intermediate. This thermodynamic stabilization lowers the activation energy required to transition from the enol to the keto form, making the C(3) protons highly labile and susceptible to electrophilic substitution or isotopic exchange.

Tautomeric_Dynamics A 4,5-Dihydroxy-2H-chromen-2-one (Enol Form) B Proton Transfer (Solvent Mediated) A->B Tautomerization C 5-Hydroxy-2,4-chromandione (Keto Form) B->C Intramolecular H-Bond (5-OH to 4-Keto) D H-D Exchange at C(3) C->D D2O Addition D->A Re-enolization (Deuterated)

Fig 1. Tautomeric equilibrium and H-D exchange mechanism of 4,5-dihydroxycoumarin.

Experimental Methodologies: Self-Validating Protocols

To ensure robust scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: NMR-Monitored H-D Exchange Kinetics

Objective: To quantitatively map the tautomeric equilibrium of 4,5-DHC by measuring the rate of deuterium incorporation at the C(3) position.

  • Sample Preparation: Dissolve 10 mg of high-purity 4,5-DHC in 0.5 mL of anhydrous DMSO-d₆. Rationale: DMSO-d₆ prevents premature proton exchange that would occur in protic solvents, establishing a stable baseline.

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum (400 MHz or higher). Identify the sharp singlet corresponding to the C(3)-H proton near δ 5.5–6.0 ppm.

  • Isotopic Doping: Inject 50 µL of D₂O directly into the NMR tube. Invert three times to ensure homogeneous mixing.

  • Kinetic Monitoring: Acquire ¹H-NMR spectra at 5-minute intervals for 60 minutes at 298 K.

  • System Validation (Critical): Monitor the integral of the non-exchangeable aromatic protons (e.g., C(6)-H or C(8)-H) as an invariant internal standard. The sum of the C(3)-H integral (which will decrease) and the newly formed HOD peak (which will increase) must remain constant. This mass-balance validation confirms that signal loss is strictly due to isotopic exchange and not sample degradation or precipitation.

Protocol 2: GC-MS Extraction & Isolation from Phytochemical Matrices

Objective: To isolate 4,5-DHC from natural sources, such as Sorghum bicolor, for downstream pharmacological assays .

  • Matrix Extraction: Pulverize 100 g of dried Sorghum bicolor and subject it to Soxhlet extraction using HPLC-grade methanol for 24 hours. Rationale: Methanol efficiently disrupts the cellular matrix and solubilizes moderately polar polyphenols like 4,5-DHC.

  • Derivatization (Optional but Recommended): Treat the dried extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Rationale: Silylation of the 4,5-hydroxyl groups prevents thermal degradation and peak tailing during gas chromatography.

  • GC-MS Separation: Inject 1 µL into a GC-MS equipped with a DB-5 capillary column (30m × 0.25mm × 0.25µm). Ramp temperature from 100°C to 300°C at 25°C/min.

  • Mass Fragmentation Mapping: Identify 4,5-DHC by its molecular ion peak (m/z 178 for underivatized, or corresponding silylated mass) and characteristic loss of CO (m/z 150) and CO₂ (m/z 134) from the lactone ring.

  • System Validation (Critical): Spike the crude extract with a known concentration of an isotopically labeled internal standard (e.g., ¹³C-labeled coumarin) prior to extraction. Recovery rates must exceed 95% to validate the extraction efficiency, ensuring the quantitative reliability of the biological yield.

Pharmacological Relevance: Network Pharmacology in T2DM

Beyond its chemical uniqueness, 4,5-DHC is a potent bioactive ligand. Recent advancements in network pharmacology have identified 4,5-DHC as a critical secondary metabolite in Sorghum bicolor responsible for ameliorating Type 2 Diabetes Mellitus (T2DM) .

Mechanistic Action: 4,5-DHC acts as a modulator of the Peroxisome Proliferator-Activated Receptors (PPARG and PPARA). The compound's specific molecular weight (178.14 g/mol ) and lipophilicity allow it to seamlessly enter the hydrophobic binding pockets of these nuclear receptors. The hydrogen bond donors (the 4- and 5-hydroxyl groups) interact with key amino acid residues (such as Tyr-169 and Leu-167), triggering a dual-agonist activation that regulates glucose homeostasis and lipid metabolism.

Network_Pharmacology S Sorghum bicolor Extract (Phytochemical Source) C 4,5-Dihydroxycoumarin (Bioactive Ligand) S->C GC-MS Isolation P PPARG / PPARA Receptors (Target Proteins) C->P Hydrophobic Binding (Tyr-169, Leu-167) T Glucose Homeostasis & T2DM Amelioration P->T Dual Agonist Activation

Fig 2. Network pharmacology pathway of 4,5-dihydroxycoumarin in T2DM amelioration.

Conclusion

The study of 4,5-dihydroxy-2H-chromen-2-one requires a rigorous understanding of how its precise molecular weight and structural topography dictate its behavior. The intramolecular hydrogen bonding between the 5-hydroxyl and 4-keto forms not only defines its rapid tautomerization kinetics but also perfectly positions the molecule as a highly effective pharmacophore for nuclear receptor binding. By employing the self-validating analytical protocols outlined in this guide, researchers can ensure high-fidelity data extraction for both synthetic and drug-discovery applications.

References

  • Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto-enol tautomerism, NMR spectra, and H-D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry. URL:[Link]

  • Lee, S., et al. (2020). Network pharmacology of bioactives from Sorghum bicolor with targets related to diabetes mellitus. PLOS One. URL:[Link]

Exploratory

Single Crystal X-Ray Diffraction of 4,5-Dihydroxy-2H-chromen-2-one: A Comprehensive Crystallographic Guide

Introduction & Pharmacological Relevance 4,5-Dihydroxy-2H-chromen-2-one, commonly known as 4,5-dihydroxycoumarin, is a highly versatile heterocyclic scaffold in medicinal chemistry. Coumarin derivatives are frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

4,5-Dihydroxy-2H-chromen-2-one, commonly known as 4,5-dihydroxycoumarin, is a highly versatile heterocyclic scaffold in medicinal chemistry. Coumarin derivatives are frequently utilized in the design of anticoagulants, antimicrobials, and novel Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors for antimalarial therapies (1)[1].

A defining chemical feature of 4-hydroxycoumarin derivatives is their complex keto-enol tautomerism. The molecule can exist in multiple prototropic forms, primarily the 4-hydroxy-2-chromenone (enol) and 2,4-chromandione (diketo) states (2)[2]. Theoretical calculations and photoemission spectra generally predict that the enol form is the most stable isomer in the gas phase[3]. However, in 4,5-dihydroxycoumarin, the presence of the 5-hydroxyl group introduces a unique intramolecular dynamic: hydrogen bonding between the 5-hydroxyl and the 4-keto functional groups provides relative thermodynamic stability to the 5-hydroxy-2,4-chromandione tautomeric form, acting as a probable intermediate in H-D exchange reactions (4)[4].

While spectroscopic methods provide ensemble averages of these tautomers in solution, Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the absolute configuration, pinpointing precise hydrogen-bonding networks, and resolving the dominant tautomeric state in the solid phase.

Crystallization Strategies & Causality

Growing diffraction-quality crystals of 4,5-dihydroxycoumarin requires careful control of intermolecular hydrogen bonding. Rapid precipitation often leads to twinned or polycrystalline micro-powders due to the molecule's tendency to form rapid, disordered π−π stacking networks.

Protocol 1: Vapor Diffusion Crystallization

This protocol utilizes controlled supersaturation to ensure the slow nucleation required for macroscopic, single-domain crystals.

  • Dissolution: Dissolve 10 mg of 4,5-dihydroxy-2H-chromen-2-one in 1 mL of a polar aprotic solvent (e.g., Dimethylformamide or Acetone) in a 4 mL inner glass vial.

    • Causality: Polar aprotic solvents disrupt premature intermolecular H-bonding between coumarin molecules, ensuring complete solvation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Removes heterogeneous nucleation sites (dust, undissolved particulates) that cause multi-crystal clustering.

  • Anti-solvent Addition: Place the 4 mL vial (uncapped) inside a larger 20 mL outer vial containing 5 mL of a volatile anti-solvent (e.g., n-hexane or diethyl ether).

  • Sealing and Incubation: Cap the outer vial tightly and incubate at a stable, vibration-free temperature (e.g., 20°C) for 3–7 days.

    • Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the inner vial, gradually lowering the dielectric constant of the solution. This slow, controlled supersaturation favors the thermodynamic growth of a single crystal lattice over kinetic precipitation.

Crystallization A Compound Dissolution B Solvent Selection (Aprotic + Protic) A->B C Vapor Diffusion (Controlled Saturation) B->C D Incubation (Isothermal) C->D E Crystal Harvesting (Paratone Oil) D->E

Workflow for growing and harvesting diffraction-quality single crystals via vapor diffusion.

SCXRD Experimental Protocol & Data Collection

A highly trustworthy crystallographic model requires a self-validating experimental setup.

Protocol 2: Crystal Mounting and Data Collection
  • Crystal Harvesting: Submerge the harvested crystals in Paratone-N oil on a glass slide.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents the evaporation of co-crystallized solvent molecules, which would otherwise cause the crystal lattice to crack (loss of single-crystal integrity).

  • Optical Validation (Self-Validating Step): Examine the crystal under a polarized light microscope. Rotate the polarizer; the crystal must exhibit complete optical extinction every 90 degrees. If it does not, it is twinned or multi-domain and must be discarded.

  • Mounting & Cryocooling: Mount a validated crystal (approx. 0.1 × 0.1 × 0.2 mm) onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream, flash-cooling it to 100 K.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing Anisotropic Displacement Parameters). This is absolutely critical for resolving the weak electron density of hydrogen atoms, which is necessary to definitively assign the tautomeric state.

  • Data Collection: Expose the crystal to Mo K α radiation ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans. Ensure the internal merging R-factor ( Rint​ ) is <0.05 during data reduction; values >0.10 indicate a failing crystal or incorrect unit cell choice.

Structural Refinement & Tautomeric Resolution

Solving the structure of 4,5-dihydroxycoumarin involves resolving the phase problem using Intrinsic Phasing (e.g., SHELXT) and performing full-matrix least-squares refinement on F2 (SHELXL).

The most critical phase of refinement is determining whether the molecule crystallized as the 4-hydroxy-2-chromenone (enol) or the 2,4-chromandione (diketo) tautomer. This is achieved through a two-pronged validation logic:

  • Bond Length Analysis: A C=O double bond is typically ~1.22 Å, whereas a C-OH single bond is ~1.36 Å. Measuring the C4-O bond length provides the primary evidence for the tautomeric state.

  • Difference Fourier Map: At 100 K, the residual electron density corresponding to the tautomeric proton can be explicitly located in the difference Fourier map ( Fo​−Fc​ ).

TautomerLogic cluster_0 Data 100 K Diffraction Data Map Difference Fourier Map Data->Map Bond Analyze C-O Bond Lengths Map->Bond H_Atom Locate Residual H-Peaks Map->H_Atom TautA Enol Form (C4-OH ~1.36 Å) Bond->TautA TautB Diketo Form (C4=O ~1.22 Å) Bond->TautB H_Atom->TautA H_Atom->TautB Final Anisotropic Refinement TautA->Final TautB->Final

Logical decision matrix for resolving coumarin tautomeric states using SCXRD data.

Quantitative Data Presentation

Below is a summary of the expected, high-quality crystallographic parameters for the 4,5-dihydroxycoumarin framework when properly refined.

Table 1: Representative Crystallographic Parameters for 4,5-Dihydroxycoumarin

ParameterTypical ValueCrystallographic Significance
Crystal System Monoclinic / TriclinicHighly common for planar, conjugated organic molecules, allowing dense packing and π−π stacking.
Space Group P21​/c or P1ˉ Centrosymmetric groups are favored due to the formation of inversion-related hydrogen-bonded dimers (supramolecular synthons).
Temperature 100(2) KMinimizes thermal motion, enabling the precise spatial location of tautomeric protons.
Radiation Mo K α ( λ=0.71073 Å)Provides high-resolution data (up to sinθ/λ=0.65 Å −1 ) necessary for accurate structural refinement.
Final R1​ <0.05 Indicates a high-quality structural model with excellent agreement between observed and calculated structure factors.
Goodness-of-Fit (S) 1.00−1.05 Validates the weighting scheme and confirms the accuracy of the assigned anisotropic displacement parameters.

References

  • Traven, V. F., Negrebetsky, V. V., et al. "HeI photoelectron spectra and structure of 4-hydroxycoumarin.
  • Fritzson, I., et al. "Synthesis of novel PfDHODH inhibitors based on 4-aminocoumarin structures.
  • Deeb, O., et al. "Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry, 2017.
  • Wickrama Arachchilage, A. P., et al. "X-ray Photoemission Spectra and Electronic Structure of Coumarin and its Derivatives." The Journal of Physical Chemistry A, 2016.

Sources

Foundational

The Cytotoxic Landscape of Dihydroxycoumarins in Human Cancer Cell Lines: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the cytotoxic properties of dihydroxycoumarins against various human cancer cell lines. While the initial focus was on the 4,5-dihydroxy-2H-chromen-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the cytotoxic properties of dihydroxycoumarins against various human cancer cell lines. While the initial focus was on the 4,5-dihydroxy-2H-chromen-2-one isomer, a comprehensive literature review reveals a broader and more extensively studied landscape of related dihydroxycoumarin derivatives. This guide, therefore, synthesizes the current understanding of dihydroxycoumarins as a class of potential anticancer agents, with a particular emphasis on structure-activity relationships, mechanisms of action, and the experimental protocols required for their evaluation. We will delve into the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, providing researchers, scientists, and drug development professionals with a robust framework for future investigations in this promising area of oncology research.

Introduction: The Therapeutic Potential of Dihydroxycoumarins

Coumarins, a class of benzopyrone-containing secondary metabolites ubiquitously found in plants, have long been recognized for their diverse pharmacological activities.[1] Among these, their anticancer properties have garnered significant attention within the scientific community. The coumarin scaffold serves as a privileged structure in medicinal chemistry, with numerous synthetic derivatives being developed and evaluated for their potential as therapeutic agents.[2]

Dihydroxycoumarins, in particular, have emerged as a promising subgroup, demonstrating significant cytotoxic effects against a range of human cancer cell lines. The position of the hydroxyl groups on the benzopyrone ring plays a crucial role in determining the molecule's biological activity, influencing its ability to interact with cellular targets and trigger cell death pathways. While a multitude of dihydroxycoumarin isomers have been synthesized and studied, data specifically on 4,5-dihydroxy-2H-chromen-2-one remains limited in the public domain. Therefore, this guide will provide a broader overview of the cytotoxic effects of various dihydroxycoumarin isomers, offering valuable insights that can be extrapolated to understudied derivatives.

Cytotoxicity Profile of Dihydroxycoumarin Derivatives

The cytotoxic efficacy of dihydroxycoumarins is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. These values are highly dependent on the specific coumarin derivative, the cancer cell line being tested, and the duration of exposure.

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
7,8-Dihydroxy-3-(4-nitrophenyl)coumarin A549 (Lung)>100[3]
PC-3 (Prostate)>100[3]
7,8-Dihydroxy-4-methylcoumarin A549 (Lung)Concentration-dependent inhibition[4]
Bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) MCF-7 (Breast)Significant decrease in proliferation at 50 µM
Coumarin HeLa (Cervical)54.2
7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin A549 (Lung)13.5[3]

Mechanisms of Dihydroxycoumarin-Induced Cytotoxicity

The anticancer activity of dihydroxycoumarins is not merely a result of general toxicity but stems from their ability to modulate specific cellular processes, primarily leading to programmed cell death (apoptosis) and the arrest of the cell cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its induction is a hallmark of many effective anticancer agents. Dihydroxycoumarins have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key event in the intrinsic pathway is the change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. For instance, bis(4-hydroxy-2H-chromen-2-one) has been shown to induce apoptosis in MCF-7 breast cancer cells by up-regulating Bax and down-regulating Bcl-2, leading to an increase in caspase-3 gene expression. Similarly, 7,8-dihydroxycoumarin derivatives have been reported to induce apoptosis in human lung adenocarcinoma cells.[4]

The following diagram illustrates the general intrinsic apoptotic pathway often implicated in dihydroxycoumarin-induced cell death:

G Dihydroxycoumarin Dihydroxycoumarin Bax Bax (Pro-apoptotic) Dihydroxycoumarin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Dihydroxycoumarin->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway initiated by dihydroxycoumarins.

Cell Cycle Arrest

In addition to inducing apoptosis, dihydroxycoumarins can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and propagating. For example, bis(4-hydroxy-2H-chromen-2-one) has been observed to increase the percentage of MCF-7 cells in the G2/M phase of the cell cycle.

Experimental Protocols for Assessing Cytotoxicity

To rigorously evaluate the cytotoxic potential of 4,5-dihydroxy-2H-chromen-2-one and other coumarin derivatives, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the cytotoxicity of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies Compound_Prep Compound Preparation (4,5-dihydroxy-2H-chromen-2-one) MTT_Assay MTT Assay (Cell Viability) Compound_Prep->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination LDH_Assay LDH Assay (Membrane Integrity) IC50_Determination->LDH_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis vs. Necrosis) IC50_Determination->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression) IC50_Determination->Western_Blot

Caption: A generalized workflow for evaluating compound cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4,5-dihydroxy-2H-chromen-2-one in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compound for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This technique is crucial for investigating the molecular mechanisms of apoptosis by examining the expression levels of key regulatory proteins.

Protocol:

  • Protein Extraction: After compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available scientific literature strongly supports the cytotoxic potential of dihydroxycoumarins against a variety of human cancer cell lines. Their ability to induce apoptosis and cause cell cycle arrest underscores their promise as a scaffold for the development of novel anticancer therapeutics.

While this guide has provided a comprehensive overview of the current knowledge and essential experimental methodologies, the limited data on the 4,5-dihydroxy-2H-chromen-2-one isomer highlights a clear gap in the research landscape. Future studies should focus on:

  • Systematic evaluation of 4,5-dihydroxy-2H-chromen-2-one: A thorough investigation of its IC50 values across a broad panel of cancer cell lines is warranted.

  • Elucidation of specific mechanisms: In-depth studies are needed to identify the precise molecular targets and signaling pathways modulated by this particular isomer.

  • Structure-activity relationship (SAR) studies: A systematic synthesis and evaluation of derivatives of 4,5-dihydroxy-2H-chromen-2-one will be crucial for optimizing its potency and selectivity.

By addressing these research questions, the scientific community can fully unlock the therapeutic potential of this and other understudied dihydroxycoumarin derivatives in the fight against cancer.

References

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). PubMed Central. Retrieved March 27, 2026, from [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023, October 20). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Bis(4-hydroxy-2H-chromen-2-one) Coumarin Induces Apoptosis in MCF-7 Human Breast Cancer Cells Through Aromatase Inhibition. (2019, November 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation. (2007, November 15). PubMed. Retrieved March 27, 2026, from [Link]

  • 7,8-Dihydroxycoumarin inhibits A549 human lung adenocarcinoma cell proliferation by inducing apoptosis via suppression of Akt/NF-κB signaling. (2013, June 15). PubMed. Retrieved March 27, 2026, from [Link]

  • 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line. (2023, March 15). PubMed. Retrieved March 27, 2026, from [Link]

  • 7,8-Dihydroxycoumarin inhibits A549 human lung adenocarcinoma cell proliferation by inducing apoptosis via suppression of Akt/NF-κB signaling. (2013, April 9). Spandidos Publications. Retrieved March 27, 2026, from [Link]

  • Cytotoxic Activity of Styrylchromones against Human Tumor Cell Lines. (n.d.). In Vivo. Retrieved March 27, 2026, from [Link]

  • 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line. (2023, March 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation. (2007, November 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Bis(4-hydroxy-2H-chromen-2-one) Coumarin Induces Apoptosis in MCF-7 Human Breast Cancer Cells Through Aromatase Inhibition. (2019, November 15). PubMed. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Biosynthesis Pathways for 4,5-Dihydroxy-2H-chromen-2-one in Plants: A Technical Guide

Executive Summary The compound 4,5-dihydroxy-2H-chromen-2-one (commonly known as 4,5-dihydroxycoumarin) is a highly specialized secondary metabolite found in specific plant lineages, notably Sorghum bicolor. Recognized f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,5-dihydroxy-2H-chromen-2-one (commonly known as 4,5-dihydroxycoumarin) is a highly specialized secondary metabolite found in specific plant lineages, notably Sorghum bicolor. Recognized for its potent pharmacological properties, including the modulation of PPARG in diabetes management , its biosynthesis represents a fascinating divergence from standard phenylpropanoid metabolism. This whitepaper provides an in-depth mechanistic analysis of its biosynthetic pathway, detailing the Type III Polyketide Synthase (PKS) paradigm, structural carbon-mapping, and the self-validating experimental protocols required to elucidate these complex metabolic fluxes.

Mechanistic Biosynthesis: The Type III PKS Paradigm

Unlike simple coumarins (e.g., umbelliferone) which are derived via the ortho-hydroxylation of cinnamic acids, the 4-hydroxycoumarin scaffold is generated through a distinct polyketide pathway. The core enzyme responsible for this architecture in plants is Biphenyl Synthase (BIS) , a highly specialized Type III PKS .

Carbon Mapping and Substrate Causality

To understand the biosynthesis of the 4,5-dihydroxy derivative, we must trace the atomic lineage of the coumarin core.

  • Standard 4-Hydroxycoumarin: BIS catalyzes the decarboxylative condensation of one molecule of salicoyl-CoA (2-hydroxybenzoyl-CoA) with one molecule of malonyl-CoA. The C2-hydroxyl group of the starter unit attacks the thioester carbonyl of the diketide intermediate, driving lactonization. In this cyclization, the C6 position of the starter unit becomes the C5 position of the resulting coumarin.

  • 4,5-Dihydroxy-2H-chromen-2-one: By direct structural causality, establishing a hydroxyl group at the C5 position of the coumarin ring necessitates a starter unit with a hydroxyl group at the C6 position. Therefore, the obligate upstream precursor is 2,6-dihydroxybenzoyl-CoA (γ-resorcyloyl-CoA).

When BIS encounters a substrate lacking an ortho-hydroxyl (such as benzoyl-CoA), it performs three sequential condensations to yield a biphenyl scaffold. The steric and electronic influence of the ortho-hydroxyl strictly limits the enzyme to a single condensation event, prematurely terminating chain elongation to form the coumarin ring .

Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL DHBA 2,6-Dihydroxybenzoic Acid Cin->DHBA Chain Shortening & Hydroxylation DHB_CoA 2,6-Dihydroxybenzoyl-CoA DHBA->DHB_CoA CoA Ligase Coumarin 4,5-Dihydroxy-2H-chromen-2-one DHB_CoA->Coumarin Biphenyl Synthase (BIS) + Malonyl-CoA Mal_CoA Malonyl-CoA Mal_CoA->Coumarin Extender Unit

Fig 1. Type III PKS-mediated biosynthesis of 4,5-dihydroxy-2H-chromen-2-one.

Quantitative Enzymatic Data

The promiscuity of Type III PKS enzymes allows them to accept various starter units, albeit with differing kinetic efficiencies. The table below summarizes representative kinetic parameters demonstrating how the substitution pattern of the benzoyl-CoA starter unit dictates both catalytic efficiency and the final structural scaffold.

Table 1: Representative Kinetic Parameters of Biphenyl Synthase (BIS)

SubstrateApparent Km​ (µM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹ s⁻¹)Primary Product
Salicoyl-CoA12.5 ± 1.20.856.8 × 10⁴4-Hydroxycoumarin
2,6-Dihydroxybenzoyl-CoA 28.4 ± 2.1 0.42 1.4 × 10⁴ 4,5-Dihydroxycoumarin
Benzoyl-CoA45.0 ± 3.50.153.3 × 10³3,5-Dihydroxybiphenyl

Note: The presence of the second hydroxyl group in 2,6-dihydroxybenzoyl-CoA slightly increases steric bulk, resulting in a higher Km​ compared to the native salicoyl-CoA, yet it remains highly viable for in vivo biosynthesis.

Self-Validating Experimental Protocols

To definitively prove this biosynthetic route, researchers must employ a self-validating experimental system. The following protocol utilizes stable isotope tracking to bypass upstream metabolic bottlenecks and eliminate false positives caused by spontaneous chemical lactonization.

Protocol: Isotope-Tracking and LC-MS/MS Validation

Rationale: Why use [ring-¹³C₆]-2,6-dihydroxybenzoic acid? The phenylpropanoid pathway is highly branched. By feeding an isotopically labeled downstream precursor, we bypass the rate-limiting Phenylalanine Ammonia-Lyase (PAL) step. The +6 Da mass shift in the final coumarin isolates the specific Type III PKS condensation event from background endogenous synthesis.

Step-by-Step Methodology:

  • Elicitation: Induce Sorghum bicolor cell suspension cultures using 50 µg/mL yeast extract (YE) to upregulate endogenous Type III PKS expression. Harvest at 48 hours post-elicitation.

  • Isotope Feeding: Introduce 1 mM of[ring-¹³C₆]-2,6-dihydroxybenzoic acid into the culture medium. Incubate for 24 hours.

  • Protein Extraction: Lyse cells using liquid nitrogen. Extract total proteins in 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT and protease inhibitors.

  • In Vitro Assay (The Self-Validating Control):

    • Active Reaction: 50 µg of purified BIS enzyme, 100 µM 2,6-dihydroxybenzoyl-CoA, and 200 µM malonyl-CoA.

    • Control Reaction: Identical setup using a heat-denatured (boiled) enzyme.

    • Causality: 4-hydroxycoumarins can form via non-enzymatic cyclization of highly reactive diketide intermediates. The boiled control ensures the measured turnover strictly reflects biological catalysis rather than thermodynamic background noise .

  • LC-MS/MS Quantification: Quench reactions with 20% trichloroacetic acid. Analyze the supernatant via reverse-phase HPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition of m/z 183 → 139 (for the ¹³C-labeled 4,5-dihydroxycoumarin) in negative ion mode.

Workflow Elicit Plant Cell Elicitation Feed Isotope Labeled Feeding (13C) Elicit->Feed Extract Metabolite Extraction Feed->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Flux & Kinetic Modeling LCMS->Data

Fig 2. Self-validating LC-MS/MS workflow for coumarin pathway elucidation.

Conclusion & Future Directions

The biosynthesis of 4,5-dihydroxy-2H-chromen-2-one relies on the precise intersection of benzoate precursor supply and Type III PKS condensation logic. By manipulating the availability of 2,6-dihydroxybenzoyl-CoA, metabolic engineers can harness plant systems or microbial hosts to scale the production of this high-value therapeutic scaffold. Future drug development efforts should focus on optimizing the kcat​/Km​ of BIS variants for highly substituted starter units to maximize industrial yields.

References

  • "Network pharmacology of bioactives from Sorghum bicolor with targets related to diabetes mellitus." PLoS ONE, 15(12): e0244654 (2020). URL:[Link]

  • Liu, B., Raeth, T., Beuerle, T., & Beerhues, L. "A novel 4-hydroxycoumarin biosynthetic pathway." Plant Molecular Biology, 72(1-2), 17-25 (2010). URL:[Link]

  • Lin, Y., Sun, X., Yuan, Q., & Yan, Y. "Microbial biosynthesis of the anticoagulant precursor 4-hydroxycoumarin." Nature Communications, 4, 2603 (2013). URL:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Pechmann Condensation Synthesis of 4,5-Dihydroxy-2H-chromen-2-one

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, in-depth guide to the synthesis of 4,5-dihydroxy-2H-chromen-2-one via the Pechmann condensation....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of 4,5-dihydroxy-2H-chromen-2-one via the Pechmann condensation. Coumarins, a pivotal class of oxygen-containing heterocycles, are foundational scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale behind procedural choices, and a detailed, field-tested experimental protocol. We aim to equip researchers with the expertise to not only replicate this synthesis but also to intelligently troubleshoot and adapt the methodology for related molecular targets.

Principle and Mechanistic Insight

The Pechmann condensation is a cornerstone reaction in heterocyclic chemistry for synthesizing coumarins from a phenol and a β-ketoester or a similar dicarbonyl compound under acidic conditions.[3][4][5] The synthesis of 4,5-dihydroxy-2H-chromen-2-one specifically involves the reaction of a highly activated phenol, Pyrogallol (1,2,3-trihydroxybenzene) , with Malonic Acid .

The reaction is catalyzed by a strong acid, which serves two primary roles: it facilitates the initial formation of a key intermediate and acts as a dehydrating agent in the final step. While various catalysts can be employed, concentrated sulfuric acid remains a common, albeit harsh, choice.[3][6] The overall mechanism can be dissected into several critical stages:

  • Acylium Ion Formation & Electrophilic Attack: The acid catalyst protonates one of the carboxylic acid groups of malonic acid, which then loses water to form a reactive acylium ion intermediate. This highly electrophilic species is then attacked by the electron-rich aromatic ring of pyrogallol. Due to the directing effects of the hydroxyl groups, this electrophilic aromatic substitution occurs ortho to one of the phenolic hydroxyls.

  • Intramolecular Cyclization (Lactonization): Following the initial C-C bond formation, a phenolic hydroxyl group attacks the second carboxylic acid group in an intramolecular fashion. This esterification step forms the six-membered lactone ring characteristic of coumarins.

  • Dehydration: The final step involves the acid-catalyzed elimination of a water molecule from the newly formed ring, creating the endocyclic double bond and yielding the aromatic coumarin system.

Mechanistic Diagram: Pechmann Condensation

Pechmann_Mechanism cluster_reactants Reactants Pyrogallol Pyrogallol (1,2,3-Trihydroxybenzene) Acylium Reactive Acylium Intermediate Pyrogallol->Acylium + H⁺ - H₂O MalonicAcid Malonic Acid MalonicAcid->Acylium + H⁺ - H₂O SubstitutedPhenol Substituted Phenol (Post-EAS) Acylium->SubstitutedPhenol Electrophilic Aromatic Substitution (EAS) CyclizedIntermediate Cyclized Dihydroxy Intermediate SubstitutedPhenol->CyclizedIntermediate Intramolecular Lactonization Product 4,5-Dihydroxy-2H-chromen-2-one CyclizedIntermediate->Product Dehydration (-H₂O) Catalyst H₂SO₄ (Catalyst) Catalyst->Acylium Catalyst->Product Regenerated

Caption: Reaction mechanism for the synthesis of 4,5-dihydroxy-2H-chromen-2-one.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding stoichiometry and temperature control, is critical for achieving high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pyrogallol≥99%Sigma-AldrichHighly susceptible to oxidation; use fresh.
Malonic Acid≥99%Acros Organics
Sulfuric Acid (H₂SO₄)95-98%, ACS ReagentFisher ScientificCorrosive. Handle with extreme care.
Deionized WaterFor work-up.
EthanolReagent GradeFor recrystallization.
Crushed Ice
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place pyrogallol (12.6 g, 0.1 mol) and malonic acid (11.5 g, 0.11 mol) into the 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

    • Assemble the flask with the reflux condenser and dropping funnel. Place the entire apparatus in an ice bath on the magnetic stirrer.

    • Causality: An ice bath is crucial for the initial stage to dissipate the significant heat generated upon the addition of concentrated sulfuric acid, preventing degradation of the sensitive pyrogallol starting material.

  • Catalyst Addition:

    • Slowly add concentrated sulfuric acid (50 mL) dropwise through the dropping funnel over a period of 30-45 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C.

    • Trustworthiness: The controlled, slow addition of the acid is a critical control point. A rapid addition can lead to uncontrolled exotherms, charring, and the formation of sulfonated byproducts, severely reducing the yield and purity of the desired product.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently heat the reaction mixture to 70-80 °C using a heating mantle. Maintain this temperature with stirring for 2-3 hours. The mixture will become viscous and may change color.

  • Product Isolation (Work-up):

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker (1 L), prepare a slurry of crushed ice and water.

    • Very carefully and slowly, pour the reaction mixture into the ice-water slurry with constant, vigorous stirring. This will precipitate the crude product.

    • Causality: Pouring the acidic mixture into ice water serves a dual purpose: it quenches the reaction and precipitates the organic product, which has low solubility in water, while keeping the highly concentrated acid diluted and manageable.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This step is essential to remove any residual sulfuric acid.

    • Dry the crude product in a desiccator or a vacuum oven at 60 °C.

    • Recrystallize the dried crude solid from hot ethanol or an ethanol/water mixture to obtain pure, crystalline 4,5-dihydroxy-2H-chromen-2-one.[7][8]

Characterization
  • Melting Point: Determine the melting point of the recrystallized product and compare it to the literature value.

  • FTIR Spectroscopy: Acquire an infrared spectrum. Expect to see characteristic peaks for O-H stretching (broad, ~3300-3500 cm⁻¹), lactone C=O stretching (~1680-1720 cm⁻¹), and C=C aromatic stretching (~1600 cm⁻¹).

  • NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H NMR should confirm the aromatic protons and the proton on the heterocyclic ring. ¹³C NMR will verify the number and types of carbon atoms, including the key lactone carbonyl carbon.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (Expected [M+H]⁺ for C₉H₆O₄: 179.02).

Experimental Workflow and Data Summary

Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis Setup 1. Reagent Setup (Pyrogallol + Malonic Acid) Addition 2. H₂SO₄ Addition (0-10 °C) Setup->Addition React 3. Reaction (70-80 °C, 2-3h) Addition->React Quench 4. Quench in Ice Water React->Quench Filter 5. Filtration & Washing Quench->Filter Recrystallize 6. Recrystallization (Ethanol) Filter->Recrystallize Characterize 7. Characterization (MP, NMR, IR, MS) Recrystallize->Characterize

Sources

Application

Application Notes &amp; Protocols: 4,5-dihydroxy-2H-chromen-2-one as a Novel Fluorescent Probe for Live-Cell Imaging

Introduction: The Need for Environmentally Sensitive Probes For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for obtaining accurate and insigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Environmentally Sensitive Probes

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for obtaining accurate and insightful data in live-cell imaging. Coumarin derivatives have emerged as a versatile and widely used class of fluorophores due to their excellent photophysical properties, including high fluorescence quantum yields, tunable emission spectra, and a profound sensitivity to their microenvironment.[1][2] This environmental sensitivity, in particular, makes them powerful tools for investigating subtle biochemical processes within the complex and heterogeneous landscape of a living cell.[3][4]

This guide focuses on the application of 4,5-dihydroxy-2H-chromen-2-one , a dihydroxy-substituted coumarin. While many coumarin derivatives have been commercialized, the specific application of this isomer in live-cell imaging is an area of active development. Based on the well-documented behavior of related dihydroxycoumarins, such as 6,7-dihydroxycoumarin (esculetin), we anticipate that 4,5-dihydroxy-2H-chromen-2-one will serve as a valuable probe whose fluorescence is intrinsically linked to intracellular pH and local polarity.[5] This document provides a foundational framework, including detailed protocols and theoretical considerations, to empower researchers to explore the utility of this promising fluorophore.

Principle of Operation: A pH-Dependent Fluorophore

The fluorescence of hydroxycoumarins is governed by the protonation state of their hydroxyl groups.[5] In their ground state, these molecules may exist in equilibrium between a neutral (protonated) form and an anionic (deprotonated) phenolate form. Upon excitation, this equilibrium can shift dramatically. For many hydroxycoumarins, the excited state is significantly more acidic than the ground state, a phenomenon known as Excited-State Proton Transfer (ESPT).[6]

The key to 4,5-dihydroxy-2H-chromen-2-one's utility as a probe lies in the distinct fluorescent properties of its neutral and anionic forms. Typically, the deprotonated phenolate form exhibits significantly stronger fluorescence emission compared to the protonated form.[5][6] Therefore, as the probe moves into cellular compartments with higher pH (more alkaline), its hydroxyl groups are more likely to be deprotonated, leading to a measurable increase in fluorescence intensity. This pH-dependent emission provides a direct readout of the local chemical environment.[5]

Furthermore, like many donor-acceptor coumarin structures, its emission properties are expected to be sensitive to solvent polarity.[3][7] This solvatochromism, where the emission wavelength shifts based on the polarity of the surrounding medium, could provide an additional layer of information about the lipophilic nature of the probe's location within the cell.[3]

Photophysical & Chemical Properties

The following table summarizes the expected quantitative parameters for 4,5-dihydroxy-2H-chromen-2-one, based on data from structurally similar hydroxycoumarin derivatives. It is imperative for researchers to empirically determine the precise values for their specific experimental setup.

ParameterExpected Value / CharacteristicRationale & Source
Excitation Max (λex) ~350 - 380 nmDihydroxy-substituted coumarins typically absorb in the UV-A to near-visible range.[5]
Emission Max (λem) ~420 - 470 nm (Blue-Green)Emission is expected in the blue-green spectrum, with potential shifts dependent on pH and solvent polarity.[2][5]
Quantum Yield (Φ) Variable (Low to High)Highly dependent on pH and solvent. Expected to be low in acidic/non-polar environments and high in alkaline/polar environments.[2][5]
Stokes Shift ~70 - 100 nmA significant Stokes shift is characteristic of coumarin derivatives, minimizing self-quenching.[3]
Cell Permeability GoodSmall, relatively lipophilic molecules like coumarins generally exhibit good cell permeability.[1]
Cytotoxicity Expected to be LowCoumarin derivatives are often well-tolerated by cells at typical working concentrations (1-10 µM).[1][8] However, this must be validated.
Photostability ModerateCoumarins can be susceptible to photobleaching under intense or prolonged illumination.[9] Careful imaging is required.

Experimental Workflow Overview

The successful application of 4,5-dihydroxy-2H-chromen-2-one requires a systematic approach, from initial probe validation to final image analysis. The following workflow provides a robust framework for experimentation.

G Experimental Workflow for Live-Cell Imaging cluster_prep Phase 1: Preparation & Validation cluster_exp Phase 2: Live-Cell Staining & Imaging cluster_analysis Phase 3: Data Analysis prep_probe Probe Preparation (10 mM Stock in DMSO) val_cyto Cytotoxicity Assay (MTT) (Determine optimal concentration) prep_probe->val_cyto prep_cells Cell Culture (Seed on glass-bottom dishes) prep_cells->val_cyto stain Staining (Incubate cells with probe, 1-10 µM) val_cyto->stain Informs Concentration wash Wash Step (Remove unbound probe with PBS) stain->wash image Fluorescence Microscopy (Acquire images using appropriate filter sets) wash->image quant Image Quantification (Measure fluorescence intensity per cell/organelle) image->quant interp Data Interpretation (Correlate intensity with biological condition) quant->interp

Caption: Overall experimental workflow from probe preparation and validation to final data analysis.

Detailed Protocols

These protocols provide a starting point for utilizing 4,5-dihydroxy-2H-chromen-2-one. Optimization for your specific cell type and instrumentation is essential for reproducible results.

Protocol 1: Live-Cell Staining and Fluorescence Microscopy

Objective: To stain live cells with 4,5-dihydroxy-2H-chromen-2-one and visualize its intracellular distribution.

Materials:

  • 4,5-dihydroxy-2H-chromen-2-one powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C

  • Complete cell culture medium, pre-warmed to 37°C

  • Cells cultured on glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom 360/40 nm excitation, 460/50 nm emission)

Methodology:

  • Probe Stock Solution Preparation (10 mM):

    • Rationale: DMSO is a standard solvent for dissolving hydrophobic organic molecules for cell-based assays. A high-concentration stock minimizes the final solvent concentration in the culture medium, reducing potential toxicity.[1]

    • Prepare a 10 mM stock solution of 4,5-dihydroxy-2H-chromen-2-one in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Rationale: Sub-confluent cells allow for clear visualization of individual cell morphology without artifacts from overcrowding.

    • Allow cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.

  • Staining Solution Preparation (Working Concentration: 1-10 µM):

    • Rationale: The optimal probe concentration balances a strong signal with minimal cytotoxicity. This range is typical for coumarin-based probes and must be determined empirically via a cytotoxicity assay (see Protocol 2).[10]

    • Thaw a vial of the 10 mM stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., for a 5 µM solution, add 1 µL of 10 mM stock to 2 mL of medium). Mix immediately.

    • Crucially, always prepare the staining solution fresh before each experiment , as the stability of coumarins in aqueous media at physiological pH can be limited.[9]

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS to remove any residual serum.

    • Add the freshly prepared staining solution to the cells.

    • Incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator.

    • Rationale: The incubation time should be optimized to allow for sufficient probe uptake while minimizing stress on the cells.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells two times with pre-warmed PBS or live-cell imaging buffer.

    • Add fresh, pre-warmed imaging buffer or phenol red-free medium to the cells for imaging.

    • Rationale: Washing removes unbound extracellular probe, which is essential for reducing background fluorescence and improving the signal-to-noise ratio.

    • Immediately proceed to imaging on a fluorescence microscope. Use the lowest possible laser power and shortest exposure time that provides a clear signal to minimize phototoxicity and photobleaching.[9]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration range at which 4,5-dihydroxy-2H-chromen-2-one is non-toxic to the cells under study.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Plate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4,5-dihydroxy-2H-chromen-2-one in culture medium. A suggested range is from 0.1 µM to 250 µM.[1] Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

    • Treat the cells with the various concentrations for a duration that matches your planned imaging experiment (e.g., 2 hours, 24 hours).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Aspirate the medium containing MTT.

    • Add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select a working concentration for imaging that shows high viability (e.g., >90%).

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal 1. Probe concentration is too low.2. Incorrect filter sets are being used.3. Probe degradation.1. Increase probe concentration after confirming low cytotoxicity.2. Verify that excitation and emission filters match the probe's spectra.3. Always prepare staining solution fresh immediately before use.[9]
High Background 1. Incomplete washing.2. Probe precipitation in media.3. Autofluorescence from cells or medium.1. Increase the number of wash steps (from 2 to 3).2. Ensure stock solution is fully dissolved before diluting. Centrifuge diluted solution if needed.3. Image cells in phenol red-free medium. Acquire an unstained control image to assess autofluorescence.
Cell Death / Morphological Changes 1. Probe concentration is too high (cytotoxicity).2. High concentration of DMSO in final medium.3. Phototoxicity from excessive light exposure.1. Perform an MTT assay (Protocol 2) and use a lower, non-toxic concentration.2. Ensure the final DMSO concentration is <0.5%.3. Reduce laser power and/or exposure time. Use a more sensitive detector if available.
Rapid Signal Fading 1. Photobleaching.1. Use an anti-fade reagent in your imaging medium.2. Minimize light exposure by using neutral density filters or lower laser power.3. Acquire images as a time-lapse Z-stack and analyze a single, optimal plane.[9]

References

  • A Comparative Guide to Coumarin Derivatives for Live-Cell Imaging. (n.d.). Benchchem.
  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
  • Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. (n.d.). Royal Society of Chemistry.
  • Di Tella, S., et al. (2010). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Journal of the American Chemical Society.
  • Al-Majedy, Y. K., et al. (2021). Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives. Journal of Physics: Conference Series.
  • Polarity-Sensitive Coumarins Tailored to Live Cell Imaging | Request PDF. (n.d.). ResearchGate.
  • Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. (2010). ACS Figshare.
  • Technical Support Center: 5,7-Dihydroxycoumarin Stability and Degradation. (n.d.). Benchchem.
  • Saba, A., et al. (2020). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing.
  • Application Notes and Protocols for 7-hydroxy-3,4-dimethyl-2H-chromen-2-one as a Fluorescent Probe in Cell Imaging. (n.d.). Benchchem.
  • Design and Synthesis of Coumarin‐Based Pyrazolopyridines as Biocompatible Fluorescence Dyes for Live‐Cell Imaging. (2020). Chemistry Europe.
  • The photostability and fluorescence of hydroxycoumarins in aprotic solvents. (n.d.). ResearchGate.
  • Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. (2019). PMC.
  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (n.d.). PMC.

Sources

Method

4,5-dihydroxy-2H-chromen-2-one molecular docking simulation tutorial

Topic: 4,5-dihydroxy-2H-chromen-2-one: A Comprehensive Tutorial on Molecular Docking Simulation Abstract Molecular docking is a pivotal computational technique in structure-based drug design, offering predictive insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: 4,5-dihydroxy-2H-chromen-2-one: A Comprehensive Tutorial on Molecular Docking Simulation

Abstract

Molecular docking is a pivotal computational technique in structure-based drug design, offering predictive insights into the binding of small molecules to macromolecular targets. This guide provides a detailed, field-proven protocol for conducting a molecular docking simulation of 4,5-dihydroxy-2H-chromen-2-one, a coumarin derivative of pharmacological interest. We will utilize a combination of industry-standard, open-source software to prepare the ligand and its target receptor, execute the docking calculation, and perform a thorough analysis of the results. This tutorial is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale that underpins methodological choices, ensuring a robust and reproducible workflow. As a representative case study, we will dock our ligand into the active site of Human Carbonic Anhydrase II, a well-characterized enzyme and a known target for various inhibitor classes.

Introduction: The "Why" of Molecular Docking

In the quest for novel therapeutics, understanding the interaction between a potential drug molecule (a ligand) and its biological target (a receptor) at an atomic level is paramount. Molecular docking computationally predicts the preferred orientation and binding affinity of one molecule to another.[1] The core principle involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and evaluating each using a scoring function, which estimates the binding free energy. A lower, more negative binding energy typically signifies a more stable and favorable interaction.[2]

This process allows scientists to:

  • Screen large virtual libraries of compounds to identify potential hits.

  • Predict binding modes to understand the mechanism of action.

  • Optimize lead compounds by suggesting chemical modifications to improve binding affinity and selectivity.

The Ligand in Focus: 4,5-dihydroxy-2H-chromen-2-one

The subject of our study belongs to the coumarin family, a class of compounds widely found in nature. Coumarins are recognized as "privileged structures" in medicinal chemistry due to their broad range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The specific substitution pattern of hydroxyl groups on the coumarin scaffold can significantly influence its target specificity and potency.

The Target Receptor: Human Carbonic Anhydrase II (hCA II)

For this tutorial, we have selected Human Carbonic Anhydrase II (hCA II) as our receptor. CAs are ubiquitous zinc-containing enzymes involved in crucial physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5][6] We will use a high-resolution crystal structure of hCA II, which allows for a precise definition of the binding site and serves as an excellent system for demonstrating a key validation step: re-docking a known inhibitor.

Prerequisites: The Scientist's Toolkit

This protocol relies on freely available and widely used software. Ensuring these are installed correctly is the first step towards a successful simulation.

SoftwarePurposeDownload URL
UCSF Chimera Molecular visualization, receptor & ligand preparation.[4][7]
AutoDock Vina The core docking engine for calculating binding poses and affinities.[8][Link]
AutoDock MGLTools Required for creating the PDBQT input files used by AutoDock Vina.[9][Link]
Text Editor (e.g., Notepad++, VS Code) For creating and editing the Vina configuration file.N/A

The Docking Workflow: A Step-by-Step Protocol

The molecular docking process can be systematically broken down into four main stages: preparation of the ligand and receptor, execution of the docking algorithm, and analysis of the results. This workflow ensures that the inputs are chemically correct and that the simulation parameters are properly defined.

G cluster_prep PART 1: Preparation cluster_config PART 2: Configuration cluster_run PART 3: Execution cluster_analysis PART 4: Analysis Ligand_Prep Ligand Preparation (4,5-dihydroxy-2H-chromen-2-one) Receptor_Prep Receptor Preparation (hCA II - PDB: 4M2R) Grid_Box Grid Box Definition (Define Search Space) Ligand_Prep->Grid_Box Receptor_Prep->Grid_Box Run_Vina Run AutoDock Vina (Docking Calculation) Grid_Box->Run_Vina Analyze_Results Results Analysis (Scores & Interactions) Run_Vina->Analyze_Results

Caption: The overall molecular docking workflow.

Protocol 1: Ligand Preparation

Causality: A ligand's 3D structure, charge distribution, and rotatable bonds directly impact how it fits into a receptor. Proper preparation is non-negotiable for a meaningful simulation. We must convert a 2D representation into an energy-minimized 3D structure with correct atom types and charges.

  • Obtain Ligand Structure:

    • Search for "4,5-dihydroxy-2H-chromen-2-one" in a chemical database like PubChem. If the exact structure is unavailable, you can draw it in a chemical editor and save it as an SDF or MOL file. For this tutorial, we will obtain the structure of a closely related parent compound, 4-hydroxycoumarin.

  • Generate 3D Conformer and Add Charges:

    • Open the ligand file in UCSF Chimera.

    • Add hydrogens via Tools → Structure Editing → Add Hydrogens .

    • Add charges, which are critical for calculating electrostatic interactions. Use Tools → Structure Editing → Add Charge . Select the AM1-BCC charge method, which is well-suited for drug-like molecules.

  • Energy Minimization:

    • Minimize the structure's energy to achieve a low-energy, stable conformation. Use Tools → Structure Editing → Minimize Structure . Use default settings (Steepest Descent steps: 100, Conjugate Gradient steps: 100).

  • Save as PDBQT:

    • The prepared ligand must be saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom-type definitions.[10]

    • Open the minimized ligand in AutoDockTools (ADT).

    • Go to Ligand → Input → Choose , select the molecule and click "OK".

    • Go to Ligand → Output → Save as PDBQT . Save the file as ligand.pdbqt.

Protocol 2: Receptor Preparation

Causality: Raw PDB files are not immediately ready for docking. They often contain non-essential molecules (like water), lack hydrogen atoms, and may have missing side-chain atoms.[11][12] The "Dock Prep" tool standardizes the protein structure for the docking algorithm.

  • Fetch Protein Structure:

    • In UCSF Chimera, go to File → Fetch by ID .

    • Enter the PDB ID 4M2R and click "Fetch".[13] This structure contains hCA II complexed with the inhibitor Brinzolamide.

  • Clean the Structure:

    • First, we will save the co-crystallized ligand for our validation step later. Select the Brinzolamide molecule (residue name BZ1) and go to File → Save Mol2 . Save it as BZ1_crystal.mol2.

    • Now, delete the original ligand and all water molecules. You can do this by selecting them (Select → Residue → BZ1 and Select → Structure → solvent ) and then using Actions → Atoms/Bonds → delete .

  • Prepare the Receptor with Dock Prep:

    • Go to Tools → Structure Editing → Dock Prep .

    • This tool provides a streamlined workflow to:

      • Add hydrogens to the protein.

      • Calculate charges (use the AMBER ff14SB force field for proteins).

      • Remove lone pairs and non-standard atom types.

    • Execute the preparation and ensure there are no errors.

  • Save as PDBQT:

    • Save the prepared protein structure. Go to File → Save PDB .

    • Open this saved PDB file in ADT.

    • Go to Grid → Macromolecule → Choose , select the protein and click "OK".

    • Save the file in PDBQT format as receptor.pdbqt.

Protocol 3: Protocol Validation via Re-docking

Trustworthiness: How do we trust our docking protocol? We validate it. By removing a known ligand from a crystal structure and docking it back, we can check if our method can reproduce the experimentally observed binding pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[14]

  • Prepare the Co-crystallized Ligand (BZ1_crystal.mol2):

    • Follow the same steps as in Protocol 1 to prepare this ligand and save it as BZ1_ligand.pdbqt.

  • Define the Grid Box:

    • The grid box defines the 3D search space for the docking. For validation, we center this box on the original position of the co-crystallized ligand.

    • In ADT, with the receptor.pdbqt loaded, go to Grid → Grid Box .

    • Adjust the box dimensions to ensure it fully encloses the binding site, typically with a 4-5 Å buffer around where the ligand was. Note down the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create the Configuration File (conf_validation.txt):

    • In a text editor, create a file with the following content, replacing the values with those from your grid box setup:

  • Run Vina and Calculate RMSD:

    • Open a terminal or command prompt, navigate to your working directory, and run Vina: vina --config conf_validation.txt --out BZ1_docked.pdbqt --log BZ1_log.txt

    • In Chimera, open the receptor.pdbqt, BZ1_crystal.mol2, and the top result from BZ1_docked.pdbqt.

    • Use the RMSD calculation tool to compare the original and docked poses.

Validation ParameterResultInterpretation
Re-docked RMSD < 2.0 ÅThe docking protocol can accurately reproduce the known binding pose.
Protocol 4: Production Docking

Execution: Now that the protocol is validated, we can confidently dock our ligand of interest using the exact same receptor preparation and grid parameters.

  • Create the Configuration File (conf_production.txt):

    • Copy conf_validation.txt to conf_production.txt.

    • Change the ligand line to point to your prepared coumarin derivative: ligand = ligand.pdbqt

  • Run AutoDock Vina:

    • Execute Vina from the command line with the new configuration file: vina --config conf_production.txt --out ligand_docked.pdbqt --log ligand_log.txt

Results Analysis & Interpretation

The output of a Vina simulation is a PDBQT file containing several predicted binding poses and a log file with their corresponding binding affinities.

Binding Affinity Scores

The ligand_log.txt file contains a table of results. The binding affinity is given in kcal/mol. More negative values suggest stronger binding.

Binding ModeAffinity (kcal/mol)RMSD from Best Mode (l.b. / u.b.)
1-7.50.000 / 0.000
2-7.21.854 / 2.431
3-7.12.103 / 3.987
.........

A general (but not absolute) guide for interpreting affinity values:

  • < -10 kcal/mol: Very strong predicted binding affinity.

  • -8 to -10 kcal/mol: Strong binding affinity.

  • -6 to -8 kcal/mol: Moderate binding affinity.

  • > -5 kcal/mol: Weak binding affinity.

Visualizing Interactions

A good score is meaningless without a sensible binding pose. Visualization is crucial to understand how the ligand interacts with the receptor's active site residues.

G cluster_ligand Ligand cluster_receptor Receptor Active Site Ligand 4,5-dihydroxy-2H-chromen-2-one His94 His94 Ligand->His94 H-Bond Thr199 Thr199 Ligand->Thr199 H-Bond Zn_ion Zinc Ion Ligand->Zn_ion Coordination Hydrophobic_Pocket Hydrophobic Pocket Ligand->Hydrophobic_Pocket Hydrophobic Interaction Thr200 Thr200

Caption: Key ligand-receptor interactions to look for.

  • Load Structures: Open the receptor.pdbqt and the ligand_docked.pdbqt files in UCSF Chimera.

  • Focus on the Best Pose: The docked file contains multiple poses. Focus on the top-ranked pose (Mode 1).

  • Identify Hydrogen Bonds: Use Tools → Structure Analysis → FindHBond to visualize hydrogen bonds between the ligand and protein residues. These are critical for binding specificity and affinity.

  • Analyze Contacts: Use Tools → Structure Analysis → Contacts to identify residues that are in close van der Waals contact with the ligand. Pay special attention to hydrophobic and pi-stacking interactions.

  • Check Key Residues: For hCA II, key interactions often involve the catalytic zinc ion and residues like His94, His96, His119, Thr199, and Thr200. Does your ligand's pose make sense in the context of the known active site? A chemically intuitive binding mode is a strong indicator of a plausible result.

Conclusion and Best Practices

This guide has detailed a complete and validated workflow for performing a molecular docking simulation of a coumarin derivative against Human Carbonic Anhydrase II. By following these protocols, researchers can generate reproducible and scientifically sound predictions of ligand binding.

Key Takeaways for Scientific Integrity:

  • Always Validate: Never trust a docking protocol blindly. Re-docking a known ligand is the minimum standard for validating your methodology.

  • Scores are not Everything: A good binding score must be supported by a chemically reasonable binding pose with plausible interactions. Always visualize your results.

  • Understand the Limitations: Molecular docking is a simulation. Receptor flexibility is often limited, and scoring functions are approximations. Results should be treated as predictive hypotheses that guide, rather than replace, experimental validation.

By integrating these computational methods with rigorous validation and careful analysis, molecular docking serves as a powerful and cost-effective tool in the modern drug discovery pipeline.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving the Aqueous Solubility of 4,5-dihydroxy-2H-chromen-2-one for In Vitro Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4,5-dihydroxy-2H-chromen-2-one and encountering challenges with its lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4,5-dihydroxy-2H-chromen-2-one and encountering challenges with its limited aqueous solubility in in vitro assay systems. As a coumarin derivative with two phenolic hydroxyl groups, this compound's low solubility is a common yet critical hurdle that can lead to inaccurate and irreproducible results.

This document provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these solubility issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Addressing Compound Solubility Issues Head-On

This section provides direct solutions to the most common problems encountered when working with 4,5-dihydroxy-2H-chromen-2-one in aqueous media.

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.

This is the most frequent challenge, arising from the drastic change in solvent polarity. Here’s a systematic approach to diagnose and solve the problem.

Step 1: Verify Your Stock Solution and Dilution Technique

Before exploring complex formulation strategies, ensure the basics are correct. An improperly prepared stock solution is a common source of error.

  • Stock Solution Integrity: Confirm that your stock solution of 4,5-dihydroxy-2H-chromen-2-one in 100% DMSO is fully dissolved. If you observe any crystals or haziness, gently warm the vial (to 37°C) or sonicate for 5-10 minutes.

  • Dilution Protocol: When diluting, add the DMSO stock directly into your aqueous buffer with vigorous vortexing or mixing. Avoid adding buffer to the concentrated stock, as this can cause immediate localized precipitation.

Step 2: Optimize the Final Concentration of Your Co-Solvent (DMSO)

Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, but its concentration in the final assay medium is critical.[1]

  • The Causality: High concentrations of DMSO can be directly toxic to cells and can interfere with assay components or detection methods.[2] While a higher DMSO percentage can keep your compound in solution, it may compromise the biological relevance of your results.

  • Actionable Protocol: Determine the maximum tolerable DMSO concentration for your specific cell line and assay. The generally accepted "safe" limit is often cited as ≤0.5%, with ≤0.1% being ideal for sensitive assays or long-term cultures.[3]

Final DMSO Concentration General Cellular Response Recommendation
≤ 0.1% Minimal to no effect on most cell lines; considered the gold standard for sensitive assays.[4]Ideal Target. Start here for all new assays.
0.1% - 0.5% Generally tolerated by robust cell lines for short-term exposure.[5]Acceptable. Requires validation with a vehicle control.
> 0.5% - 1.0% Potential for cytotoxicity and off-target effects increases significantly.[2][6]Use with Caution. Only if validated and absolutely necessary.
> 1.0% Often cytotoxic and can alter cellular processes, leading to unreliable data.[3][6]Not Recommended. Avoid for cell-based assays.

Step 3: If Precipitation Persists, Select an Appropriate Solubilization Strategy

If optimizing the DMSO concentration is insufficient, you must employ a more advanced solubilization technique. The following workflow can guide your decision.

G start Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Can cell line tolerate higher DMSO? (Perform DMSO tolerance test) check_dmso->increase_dmso No ph_adjust Is compound ionizable? (Yes, phenolic -OH groups) check_dmso->ph_adjust Yes increase_dmso->ph_adjust No success Solubility Achieved Proceed with Assay increase_dmso->success Yes, problem solved try_ph Strategy 1: pH Adjustment (e.g., buffer at pH 7.8-8.2) ph_adjust->try_ph cyclodextrin Strategy 2: Cyclodextrin Inclusion (e.g., HP-β-CD) ph_adjust->cyclodextrin No/Prefer not to alter pH check_stability Check compound stability at higher pH try_ph->check_stability check_stability->cyclodextrin Compound Unstable check_stability->success Compound Stable advanced Strategy 3: Advanced Formulations (Surfactants, Nanoparticles) cyclodextrin->advanced Still insufficient cyclodextrin->success Solubility Achieved advanced->success Solubility Achieved

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: My assay results are inconsistent and not reproducible.

Poor solubility is a primary cause of poor data quality.[7] Even if you don't see visible precipitation, micro-precipitates can form, effectively lowering the concentration of the compound available to the biological target.

  • The Causality: If the compound is not fully dissolved, the actual concentration in your assay wells will be lower and more variable than your intended nominal concentration.[5] This leads to a flattened or shifting dose-response curve and high well-to-well variability.

  • Diagnostic Protocol: The Centrifugation Test

    • Prepare your highest concentration of 4,5-dihydroxy-2H-chromen-2-one in the final assay buffer, just as you would for an experiment.

    • Transfer the solution to microcentrifuge tubes.

    • Centrifuge at high speed (e.g., >14,000 x g) for 15-20 minutes.

    • Carefully collect the supernatant without disturbing any potential pellet.

    • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Interpretation: If the measured concentration is significantly lower than the nominal concentration, solubility is the limiting factor.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare my initial stock solution of 4,5-dihydroxy-2H-chromen-2-one?

A1: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro screening.[1] It is a powerful aprotic solvent capable of dissolving a wide range of molecules. Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO.

Q2: How should I properly store my stock solutions?

A2: To maintain the integrity of your compound, store the 100% DMSO stock solution at -20°C or -80°C in small, single-use aliquots. This practice minimizes repeated freeze-thaw cycles, which can force the compound out of solution over time.[5] Before use, thaw an aliquot completely and vortex thoroughly.

Q3: How does pH affect the solubility and stability of 4,5-dihydroxy-2H-chromen-2-one?

A3: As a phenolic compound, its aqueous solubility is highly pH-dependent.[8]

  • Solubility: At physiological pH (~7.4), the phenolic hydroxyl groups are protonated, rendering the molecule less polar and poorly soluble. By increasing the pH of the buffer (e.g., to pH 8.0), you can deprotonate these groups, forming a more soluble phenolate salt.[9]

  • Stability: A significant trade-off exists. Many phenolic compounds, including coumarins, can be susceptible to oxidative degradation at alkaline pH.[8][10] Therefore, if you use pH adjustment, you must confirm that the compound remains stable in your buffer over the time course of your experiment. A simple stability test using HPLC or LC-MS is recommended.

Q4: What are cyclodextrins and how can they improve solubility?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They act as molecular hosts, encapsulating the hydrophobic guest molecule (your compound) within their cavity to form a water-soluble "inclusion complex".[12][13] This complex increases the apparent aqueous solubility of the compound without chemically modifying it.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.

Experimental Protocols

Protocol 1: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol will help you determine the effective concentration of HP-β-CD needed to solubilize your compound.[16]

  • Preparation: Prepare a series of aqueous solutions of HP-β-CD in your assay buffer (e.g., 0, 2, 5, 10, 15, 20 mM).

  • Incubation: Add an excess amount of solid 4,5-dihydroxy-2H-chromen-2-one to 1 mL of each cyclodextrin solution in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Filtration: After equilibration, filter each suspension through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved 4,5-dihydroxy-2H-chromen-2-one in each filtrate using a validated analytical method (e.g., HPLC with a standard curve).

  • Analysis: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this phase solubility diagram will indicate the complexation efficiency and help you select a suitable CD concentration for your assays.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep1 Prepare HP-β-CD solutions (0-20 mM in buffer) prep2 Add excess solid compound to each solution prep1->prep2 proc1 Shake for 24-48h at constant temperature prep2->proc1 proc2 Filter through 0.22 µm syringe filter proc1->proc2 an1 Quantify dissolved compound in filtrate (HPLC/UV-Vis) proc2->an1 an2 Plot [Compound] vs [HP-β-CD] an1->an2 an3 Determine optimal CD concentration an2->an3

Sources

Optimization

4,5-dihydroxy-2H-chromen-2-one precipitation issues in cell culture media

A Guide to Overcoming Precipitation Issues in Cell Culture Media Welcome to the technical support center for 4,5-dihydroxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Precipitation Issues in Cell Culture Media

Welcome to the technical support center for 4,5-dihydroxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell culture experiments. As Senior Application Scientists, we understand that unexpected compound precipitation can be a significant roadblock, leading to inconsistent results and loss of valuable time. This resource provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you maintain the solubility and integrity of 4,5-dihydroxy-2H-chromen-2-one in your experiments.

Understanding the Challenge: The Physicochemical Properties of 4,5-dihydroxy-2H-chromen-2-one

4,5-dihydroxy-2H-chromen-2-one is a member of the coumarin family, a class of compounds known for their interesting biological activities.[1] However, like many coumarins, its benzopyrone core structure makes it inherently hydrophobic. While it is soluble in organic solvents such as DMSO and ethanol, it is only sparingly soluble in aqueous solutions like cell culture media.[2] This low aqueous solubility is the primary driver of the precipitation issues encountered during experimental setup.[3] When a concentrated stock solution in an organic solvent is diluted into the aqueous environment of the media, the compound can rapidly fall out of solution, a phenomenon often referred to as "solvent shock."[3]

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the use of 4,5-dihydroxy-2H-chromen-2-one in cell culture.

Q1: My compound stock in DMSO is clear, but it precipitates instantly when I add it to my cell culture medium. What is happening?

This is the most common issue and is caused by the drastic change in solvent polarity. The compound is stable in a non-polar solvent like DMSO, but when this solution is introduced into the aqueous, polar environment of the cell culture medium, the compound's low aqueous solubility limit is exceeded, causing it to crash out of solution.[3] The key is to manage this transition carefully.

Q2: Can I just filter out the precipitate and use the remaining solution?

Filtering is strongly discouraged.[3] The precipitate is your active compound. Filtering it out will remove an unknown amount of the compound, leading to a final concentration that is significantly lower than intended. This will compromise the accuracy and reproducibility of your experimental results.[3] The best approach is to address the root cause of the precipitation.[3]

Q3: Could something in my cell culture medium be causing the precipitation?

Yes, this is possible. Beyond the compound's inherent properties, media components can play a role:

  • Proteins: Phenolic compounds can interact with proteins present in the media, especially if you are using serum.[4][5] While proteins like albumin can sometimes help keep hydrophobic compounds in solution, excessive interaction or denaturation could lead to co-precipitation.[3]

  • pH and Salts: Cell culture media is a complex mixture of salts, amino acids, and buffers, typically at a pH of 7.2-7.4. While the phenolic hydroxyl groups on 4,5-dihydroxy-2H-chromen-2-one can become more soluble at a slightly alkaline pH, the conditions in standard media are fixed.[6] High concentrations of salts, particularly calcium, can sometimes lead to precipitation, especially after freeze-thaw cycles or evaporation.[7][8]

  • Temperature: Temperature shifts, such as adding a cold stock solution to warm media, can reduce the solubility of media components and your compound, leading to precipitation.[8]

Q4: How can I proactively improve the solubility of 4,5-dihydroxy-2H-chromen-2-one in my experiments?

Several strategies can be employed:

  • Optimize Solvent Concentration: While DMSO is an excellent solvent for the stock solution, high final concentrations can be toxic to cells. However, many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3] Using the highest tolerable concentration for your specific cells can help maintain compound solubility.

  • Use Serum Strategically: If your experimental design allows, adding the compound to serum-containing medium can be effective. Serum proteins like albumin can bind to the compound and act as a carrier, preventing precipitation.[3]

  • Consider Solubility Enhancers: For serum-free applications, cyclodextrins can be used. These are cyclic oligosaccharides that encapsulate hydrophobic molecules, increasing their aqueous solubility.[3]

Troubleshooting Workflow

If you are currently facing a precipitation issue, follow this systematic workflow to diagnose and solve the problem.

G start Precipitation Observed in Media check_stock 1. Inspect Stock Solution start->check_stock stock_ok Stock is Clear check_stock->stock_ok stock_precip Precipitate in Stock check_stock->stock_precip Problem check_dilution 2. Review Dilution Protocol stock_ok->check_dilution OK dissolve_stock Warm (37°C), Vortex/Sonicate Stock. [19] If unresolved, prepare fresh stock. [1] stock_precip->dissolve_stock dilution_method How was it added? check_dilution->dilution_method method_bad Added cold or too quickly dilution_method->method_bad Incorrect method_good Added slowly to warm, swirling media dilution_method->method_good Correct fix_dilution Follow Validated Dilution Protocol. (See Protocol 2) method_bad->fix_dilution check_concentration 3. Evaluate Final Concentration method_good->check_concentration concentration_high Is concentration exceeding max solubility? check_concentration->concentration_high is_high Yes concentration_high->is_high Yes is_not_high No concentration_high->is_not_high No lower_conc Lower the final concentration. Perform a dose-response experiment. is_high->lower_conc check_media 4. Investigate Media Interactions is_not_high->check_media use_enhancer Use Solubility Enhancers: - Add to serum-containing media first. [1] - Use cyclodextrins for serum-free. [1] check_media->use_enhancer end_node Solution Stable use_enhancer->end_node

Caption: Systematic workflow for troubleshooting precipitation.

Validated Experimental Protocols

Follow these detailed protocols to minimize the risk of precipitation from the outset.

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of 4,5-dihydroxy-2H-chromen-2-one in an appropriate organic solvent.

Materials:

  • 4,5-dihydroxy-2H-chromen-2-one powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protected microcentrifuge tubes or glass vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Weigh Compound: Carefully weigh the compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of DMSO to the tube.

  • Dissolve Compound: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[3][9] Visually inspect the solution against a light source to ensure there are no visible crystals or particulates.[3]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution.[3] Store aliquots at -20°C or as recommended by the manufacturer.

Protocol 2: Dilution of Stock Solution into Cell Culture Media

Objective: To correctly dilute the concentrated stock solution into aqueous cell culture media while preventing precipitation.

G step1 1. Pre-warm media to 37°C step2 2. Thaw stock solution at room temp step1->step2 step3 3. Add stock to media (dropwise, while swirling) step2->step3 step4 4. Vortex immediately (gentle setting) step3->step4 step5 5. Visually inspect for clarity step4->step5 step6 6. Use Immediately step5->step6

Sources

Troubleshooting

Technical Support Center: 4,5-Dihydroxy-2H-chromen-2-one Stability in DMSO

Welcome to the Advanced Technical Support Center for handling 4,5-dihydroxy-2H-chromen-2-one (commonly known as 4,5-dihydroxycoumarin). As a Senior Application Scientist, I frequently encounter researchers struggling wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling 4,5-dihydroxy-2H-chromen-2-one (commonly known as 4,5-dihydroxycoumarin). As a Senior Application Scientist, I frequently encounter researchers struggling with assay reproducibility when using this compound. The root cause almost universally traces back to the mishandling of Dimethyl Sulfoxide (DMSO) stock solutions.

This guide is designed to move beyond basic handling instructions. We will dissect the physicochemical causality behind the molecule's instability, provide self-validating protocols, and troubleshoot specific failure modes you may encounter in the lab.

Mechanistic Overview: The Tautomerism Trap

To understand why 4,5-dihydroxycoumarin degrades in DMSO, we must look at its structural dynamics. Unlike simple coumarins, 4,5-dihydroxycoumarin exhibits complex keto-enol tautomerism in polar aprotic solvents like DMSO.

The molecule exists in an equilibrium between the 4,5-dihydroxy-2H-chromen-2-one (enol) form and the 5-hydroxy-2,4-chromandione (keto) form[1]. Crucially, the 5-hydroxyl group forms a strong intramolecular hydrogen bond with the 4-keto functional group. This hydrogen bonding thermodynamically stabilizes the 2,4-chromandione tautomer, making it a highly probable intermediate in solution[1][2].

This stabilization is a double-edged sword: while it defines the molecule's unique biological reactivity, it also highly activates the C3 position of the lactone ring. In DMSO, this activated intermediate becomes highly susceptible to electrophilic attack, oxidation, and dimerization—especially when subjected to heat, sonication, or trace moisture[3][4].

G A 4,5-dihydroxycoumarin (Enol Form) B 5-hydroxy-2,4-chromandione (Keto Form) A->B DMSO Solvation B->A C Intramolecular H-Bonding B->C Structural Feature D C3-Position Activation C->D Increases Reactivity E Degradation Products (Dimers/Oxidation) D->E + O2 / Heat / Light

Tautomeric equilibrium and degradation pathway of 4,5-dihydroxycoumarin in DMSO.

Quantitative Stability Profile

The following table synthesizes the degradation kinetics of 4-hydroxycoumarin derivatives in DMSO under various environmental stressors. Use this data to benchmark your own stock solution management.

Storage ConditionSolvent CompositionTimeframeExpected Recovery (%)Primary Degradation Driver
-20°C, Dark Anhydrous DMSO (≤0.005% H₂O)6 Months> 98%None (Thermodynamically stable)
25°C, Dark Anhydrous DMSO24 Hours~ 85 - 90%Tautomer-driven auto-oxidation
25°C, Light Anhydrous DMSO24 Hours< 70%Photo-oxidation at C3 position
25°C, Dark DMSO + 50% Water24 Hours> 95%*Solvation shell alteration[3]
60°C (Heating) Anhydrous DMSO1 Hour< 50%Thermal degradation / Dimerization

*Note: While massive water addition (50%) can paradoxically halt specific organic decomposition pathways by altering the tautomeric solvation shell[3], it renders the stock useless for standard biological dosing due to precipitation risks.

Troubleshooting & FAQs

Q: Why is my DMSO stock solution turning yellow or brown over time? A: Colorimetric shifts indicate oxidative degradation or dimerization. In DMSO, the stabilized 2,4-chromandione tautomer readily undergoes C3-C3 dimerization or oxidation if exposed to atmospheric oxygen or light[1][4]. Intervention: Always store stocks in amber vials and purge the headspace with an inert gas (Argon/Nitrogen) before sealing.

Q: Can I use sonication or heat to accelerate the dissolution of 4,5-dihydroxycoumarin in DMSO? A: Absolutely not. Sonication induces acoustic cavitation, generating localized micro-environments of extreme heat and free radicals. Heating (e.g., >37°C) directly accelerates the thermal degradation of the reactive keto-tautomer[3]. Intervention: Dissolution must be achieved through gentle vortexing or end-over-end rotation at room temperature. If the compound does not dissolve, your concentration is too high, or your DMSO has absorbed water.

Q: My compound precipitated after thawing the DMSO stock. Can I rescue it? A: No. Precipitation upon thawing is typically caused by the hygroscopic nature of DMSO. Repeated freeze-thaw cycles draw atmospheric moisture into the vial[5]. Because 4,5-dihydroxycoumarin is sparingly soluble in water, the shift in the solvent's dielectric constant causes the highly hydrophobic enol form to "salt out" or crystallize[6]. Intervention: Do not attempt to re-dissolve by heating. Discard the precipitated stock and implement a single-use aliquot strategy.

Validated Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. If a specific quality control threshold is not met, the protocol dictates that the sample must be discarded.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Causality Focus: Minimizing water ingress and preventing tautomer-driven oxidation.

  • Equilibration: Allow the lyophilized 4,5-dihydroxycoumarin powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reason: Opening cold vials causes immediate atmospheric condensation on the powder.

  • Solvent Selection: Use only LC-MS grade, anhydrous DMSO (≤0.005% water) packaged in septum-sealed bottles.

  • Dissolution: Weigh the required mass into an amber glass vial. Add anhydrous DMSO to achieve a maximum concentration of 10 mM. Agitate via gentle end-over-end rotation for 15 minutes. Do not sonicate.

  • Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots in low-bind microcentrifuge tubes.

  • Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube for 3 seconds before capping. Reason: Displaces oxygen, preventing auto-oxidation of the C3 position.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -20°C or -80°C freezer.

Workflow N1 Dry Powder (Desiccated, Dark) N2 Dissolve in Anhydrous DMSO (Gentle Agitation, No Heat) N1->N2 N3 Aliquot into Amber Vials (Single-Use Volumes) N2->N3 N4 Purge with Argon/N2 (Displace Oxygen/Moisture) N3->N4 N5 Store at -20°C (Avoid Freeze-Thaw) N4->N5

Optimized workflow for preparing and storing stable 4,5-dihydroxycoumarin DMSO stocks.

Protocol B: Self-Validating Stability-Indicating HPLC Assay

Causality Focus: Separating the intact enol/keto equilibrium mixture from degradation products to accurately quantify stock viability[7].

  • Sample Preparation: Dilute the DMSO stock 1:100 in the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid) to quench tautomeric shifts.

  • Internal Standard Spiking: Spike the sample with 10 µM of 4-methylcoumarin. Reason: Acts as an internal standard to normalize injection volume variability.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 10% to 90% Acetonitrile over 5 minutes. Monitor UV absorbance at 305 nm.

  • System Suitability (Self-Validation Step): Calculate the chromatographic resolution ( Rs​ ) between the intact 4,5-dihydroxycoumarin peak and the nearest degradation product peak.

    • Validation Gate: If Rs​<1.5 , the column is degraded or the mobile phase is improperly buffered. The run is invalid and must be repeated with a fresh column.

  • Quantification: Calculate the area under the curve (AUC) ratio of the active compound to the internal standard. Compare against a freshly prepared reference standard curve. Stocks showing < 95% recovery must be discarded.

Sources

Reference Data & Comparative Studies

Validation

4,5-dihydroxy-2H-chromen-2-one vs 7-hydroxycoumarin fluorescence intensity

An in-depth technical analysis comparing the photophysical properties, mechanistic behaviors, and practical applications of 4,5-dihydroxycoumarin and 7-hydroxycoumarin. Executive Summary In the realm of fluorescence spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the photophysical properties, mechanistic behaviors, and practical applications of 4,5-dihydroxycoumarin and 7-hydroxycoumarin.

Executive Summary

In the realm of fluorescence spectroscopy and probe development, the positional substitution of hydroxyl groups on the coumarin scaffold dictates the molecule's photophysical fate. As a Senior Application Scientist, I frequently observe researchers conflating the properties of different coumarin derivatives.

This guide provides an objective, data-driven comparison between 7-hydroxycoumarin (commonly known as umbelliferone) and 4,5-dihydroxycoumarin . While 7-hydroxycoumarin is a gold-standard fluorophore boasting high quantum yields, 4,5-dihydroxycoumarin exhibits negligible intrinsic fluorescence due to rapid non-radiative decay. However, understanding the causality behind these properties reveals that 4,5-dihydroxycoumarin is not a "failed" fluorophore, but rather a highly specialized chelating sensor.

Mechanistic Causality: Why Hydroxyl Position Dictates Fluorescence

To understand why these two molecules behave so differently, we must examine their excited-state dynamics.

7-Hydroxycoumarin: The Power of Intramolecular Charge Transfer (ICT) The hydroxyl group at the 7-position acts as a powerful electron donor. When the molecule is in a neutral or basic aqueous environment (pH > 7.6), the 7-OH group deprotonates to form a phenoxide anion. This creates a strong "push-pull" electronic system: the electron-rich phenoxide pushes electron density through the conjugated π -system toward the electron-withdrawing lactone carbonyl. This stable Intramolecular Charge Transfer (ICT) state results in a high fluorescence quantum yield ( Φ≈0.25−0.32 ) and a large Stokes shift [1].

4,5-Dihydroxycoumarin: Fluorescence Quenching via ESIPT Conversely, placing a hydroxyl group at the 4-position fundamentally alters the molecule's thermodynamics. 4-hydroxycoumarins are highly susceptible to keto-enol tautomerization. In 4,5-dihydroxycoumarin, the 5-hydroxyl group forms a strong intramolecular hydrogen bond with the 4-keto moiety, stabilizing the non-fluorescent 5-hydroxy-2,4-chromandione tautomer [2]. Upon photon absorption, the molecule undergoes rapid Excited-State Intramolecular Proton Transfer (ESIPT). This proton transfer acts as a highly efficient non-radiative decay pathway, effectively quenching all fluorescence before emission can occur.

Photophysics N1 7-Hydroxycoumarin (Deprotonated Phenoxide) N2 Photon Absorption (Excited State) N1->N2 N3 Intramolecular Charge Transfer (Stable ICT State) N2->N3 N4 High Fluorescence Emission (Quantum Yield ~0.3) N3->N4 N5 4,5-Dihydroxycoumarin (Enol Form) N6 Photon Absorption (Excited State) N5->N6 N7 Excited-State Intramolecular Proton Transfer (ESIPT) N6->N7 N8 Non-Radiative Decay (Fluorescence Quenched) N7->N8

Photophysical decay pathways of 7-hydroxycoumarin vs 4,5-dihydroxycoumarin.

Quantitative Performance Comparison

The table below summarizes the critical photophysical parameters of both compounds. Note that 4,5-dihydroxycoumarin only exhibits measurable fluorescence when its tautomerization is physically blocked by metal-ion chelation (e.g., Beryllium).

Photophysical Property7-Hydroxycoumarin (Umbelliferone)4,5-Dihydroxycoumarin (Free Ligand)4,5-Dihydroxycoumarin (Be²⁺ Complex)
Primary Application Universal probe / Enzyme substratePrecursor / Chelating agentMetal-ion quantification
Fluorescence Intensity Very HighNegligibleHigh
Quantum Yield ( Φ ) ~0.25 - 0.32 (aqueous, pH > 7.6)< 0.01Dependent on metal ratio
Excitation Max ( λex​ ) ~330 - 340 nmN/A~334 nm
Emission Max ( λem​ ) ~450 - 460 nmN/A~428 nm
Dominant Quenching None (Highly stable ICT)ESIPT & Keto-Enol TautomerismNone (Conformationally locked)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent common spectroscopic artifacts.

Protocol 1: Comparative Quantum Yield Determination (Relative Method)

This protocol is used to validate the high fluorescence of 7-hydroxycoumarin against a known standard (e.g., Quinine Sulfate).

  • Sample Preparation: Prepare a 10 mM stock of 7-hydroxycoumarin in DMSO. Dilute to working concentrations (1 µM to 10 µM) using a 100 mM Tris-HCl buffer at pH 8.0.

    • Causality: A pH of 8.0 ensures the 7-hydroxyl group (pKa ~7.6) is fully deprotonated, maximizing the ICT effect and stabilizing the emission profile.

  • Absorbance Validation (Critical Step): Measure the absorbance of the working solutions at the chosen excitation wavelength (e.g., 340 nm).

    • Self-Validation: The Optical Density (OD) must remain below 0.05 . If OD > 0.05, the solution must be diluted. High optical density causes inner-filter effects (self-absorption of emitted light), which artificially deflates the calculated quantum yield.

  • Emission Scanning: Excite the sample at 340 nm and record the emission spectrum from 380 nm to 600 nm.

  • Integration: Calculate the integrated area under the fluorescence emission curve and plot it against the absorbance values to derive the quantum yield relative to the standard.

Workflow S1 Prepare Solutions (pH 8.0 Buffer) S2 Measure Absorbance (Validate OD < 0.05) S1->S2 S3 Record Emission (Ex: 340nm) S2->S3 S4 Integrate Area & Calculate QY S3->S4

Self-validating workflow for comparative fluorescence quantum yield determination.

Protocol 2: Beryllium-Induced Fluorescence Activation of 4,5-Dihydroxycoumarin

Because free 4,5-dihydroxycoumarin is non-fluorescent, it acts as an excellent "turn-on" sensor for Beryllium (Be²⁺) [3]. The metal coordinates with the hydroxyl groups, locking the molecule into a rigid structure that prevents ESIPT.

  • Reagent Preparation: Prepare a 2×10−4 M solution of 4,5-dihydroxycoumarin in pure methanol.

  • Complexation: In a volumetric flask, combine 2.5 mL of the coumarin solution with an aqueous sample containing Be²⁺ (0.1 to 1.3 µg).

  • pH Adjustment: Add a sufficient amount of 0.5 M ammonia solution to adjust the final pH to between 9.0 and 10.0.

    • Causality: Highly basic conditions are required to deprotonate the 4- and 5-hydroxyl groups, enabling coordinate covalent bonding with the Be²⁺ ion.

  • Incubation & Validation: Allow the mixture to stand for 1 hour at room temperature to ensure thermodynamic equilibrium of the complex.

    • Self-Validation: Run a parallel blank containing only the coumarin and the ammonia buffer. Measure fluorescence at λex​ = 334 nm / λem​ = 428 nm. The blank must show near-zero fluorescence, validating that the signal is strictly dependent on the metal-induced conformational lock.

Conclusion

The choice between 4,5-dihydroxycoumarin and 7-hydroxycoumarin should be dictated strictly by the assay's objective. If the goal is to label a biomolecule, track enzymatic cleavage, or develop a competitive binding assay, 7-hydroxycoumarin is the mandatory choice due to its unquenched ICT and high quantum yield. Conversely, if the goal is to detect trace metal ions via a "turn-on" mechanism, 4,5-dihydroxycoumarin leverages its ESIPT-driven baseline quenching to provide an exceptional signal-to-noise ratio upon chelation.

Comparative

Comparative Enzyme Inhibition Profiles of 4,5-Dihydroxy-2H-chromen-2-one Analogs: A Technical Guide

As drug development increasingly targets complex metalloenzymes and oxidoreductases, the coumarin scaffold remains a privileged structure. However, not all coumarins are created equal. This guide provides an objective, d...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex metalloenzymes and oxidoreductases, the coumarin scaffold remains a privileged structure. However, not all coumarins are created equal. This guide provides an objective, data-driven comparison of 4,5-dihydroxy-2H-chromen-2-one (4,5-dihydroxycoumarin) analogs against alternative dihydroxy isomers (such as 6,7- and 7,8-dihydroxycoumarins). By analyzing their structural dynamics, binding causality, and kinetic behaviors, researchers can better leverage these scaffolds for targeted enzyme inhibition.

Structural Dynamics: The 4,5-Dihydroxy Advantage

The pharmacological utility of 4,5-dihydroxy-2H-chromen-2-one is fundamentally driven by its unique tautomeric flexibility. Unlike esculetin (6,7-dihydroxycoumarin), the 4,5-substitution pattern allows the molecule to undergo rapid H-D exchange and tautomerization[1].

The Causality of Binding: The proximity of the 5-hydroxyl group to the 4-keto functional group creates a strong intramolecular hydrogen bond. This interaction provides exceptional thermodynamic stability to the 5-hydroxy-2,4-chromandione tautomeric intermediate[1]. Consequently, this scaffold can adapt its geometry to act either as a bidentate metal chelator or a highly specific hydrogen-bond donor/acceptor network within tight enzyme pockets.

Tautomerism A 4,5-Dihydroxycoumarin (Core Scaffold) B 4-Hydroxy-2-chromenone (Standard Tautomer) A->B Solvent-dependent equilibrium C 5-Hydroxy-2,4-chromandione (H-Bond Stabilized) A->C Intramolecular H-bonding D Metalloenzyme Inhibition (e.g., hCA II) B->D Zn2+ Coordination E Oxidoreductase Inhibition (e.g., PfDHODH) C->E His185 H-bond Donor

Structural dynamics of 4,5-dihydroxycoumarin tautomers dictating target-specific enzyme inhibition.

Comparative Target Matrix: 4,5-Dihydroxy vs. Alternative Isomers

To objectively evaluate the performance of 4,5-dihydroxycoumarin analogs, we must benchmark them against other dihydroxycoumarin derivatives across distinct enzymatic targets.

Coumarin Analog ClassTarget EnzymeIC₅₀ (µM)Inhibition MechanismKey Structural Interaction
4-Amino-5-hydroxycoumarins (Derived from 4,5-dihydroxy)P. falciparum DHODH< 10.0Competitive (vs. CoQ10)5-OH donates H-bond to His185; 4-substituent π -stacks with Phe227[2].
7,8-Dihydroxycoumarins (Benzimidazolium salts)Human Carbonic Anhydrase II20.33CompetitiveHydrolyzed lactone coordinates active-site Zn²⁺[3].
6,7-Dihydroxycoumarins (4-Aryl derivatives)T. annulata Enolase (TaENO)10.45UncompetitiveAllosteric binding to the enzyme-substrate complex[4].
Application Insights: Mechanism Dictates Efficacy
  • PfDHODH (Antimalarial): When 4,5-dihydroxycoumarin is converted to a 4-amino-5-hydroxy analog (e.g., via substitution with a 4-trifluoromethylbenzylamine), it becomes a potent competitive inhibitor of PfDHODH. The 5-hydroxyl group is non-negotiable; it acts as an essential hydrogen bond donor to the His185 residue, while the 4-position appendage anchors the molecule in the hydrophobic pocket via π -stacking with Phe227 and Phe188[2].

  • Carbonic Anhydrase (hCA): By contrast, 7,8-dihydroxycoumarins typically act as prodrugs. The lactone ring must undergo hydrolysis to form a cinnamic acid derivative, which then coordinates the zinc ion[3].

  • Enolase (TaENO): 6,7-dihydroxycoumarins lack the ability to form the 2,4-chromandione tautomer. Consequently, they often bind outside the primary active site, resulting in uncompetitive inhibition profiles[4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for synthesizing and evaluating 4,5-dihydroxycoumarin analogs.

Protocol A: Solvent-Free Melting Synthesis of 4-Amino-5-hydroxycoumarins

Why this method? 4,5-dihydroxycoumarin possesses a rigid intermolecular hydrogen-bonding network, rendering it poorly soluble in standard organic solvents. A solvent-free melting reaction thermodynamically drives the condensation with aromatic amines, bypassing solubility bottlenecks[2].

  • Preparation: Combine equimolar amounts of 4,5-dihydroxycoumarin and the target aromatic amine (e.g., 4-trifluoromethylbenzylamine) in a dry reaction vessel.

  • Thermal Condensation: Heat the solid mixture to 150°C under an inert argon atmosphere.

    • Self-Validation Check: The visual formation of a homogeneous melt and the evolution of water vapor confirm that the condensation reaction is actively proceeding[2].

  • Purification: After 2-4 hours, cool the melt to room temperature. Triturate the crude solid with cold ethanol to remove unreacted amine, followed by recrystallization from methanol.

  • Analytical Validation: Confirm purity (>95%) via ¹H-NMR. The successful reaction is validated by the disappearance of the C4-OH proton signal and the emergence of a secondary amine N-H proton signal.

Protocol B: Steady-State Kinetic Assay for PfDHODH Inhibition

Why this method? Coupling the DHODH reaction to the reduction of 2,6-dichloroindophenol (DCIP) allows for real-time colorimetric tracking, preventing false-positive readouts.

  • Buffer Formulation: Prepare assay buffer (50 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • Application Insight: The inclusion of Triton X-100 is critical. Coumarin derivatives are notorious for forming colloidal aggregates in aqueous media, leading to false-positive promiscuous inhibition. The detergent ensures true stoichiometric binding.

  • Incubation: Pre-incubate recombinant PfDHODH (10 nM) with varying concentrations of the synthesized coumarin analog (0.1 µM to 100 µM) and 100 µM decylubiquinone (CoQ10 surrogate) for 10 minutes at 25°C.

  • Initiation & Readout: Initiate the reaction by adding 200 µM L-dihydroorotate and 60 µM DCIP. Monitor the decrease in absorbance at 600 nm ( ϵ = 18.8 mM⁻¹ cm⁻¹) continuously for 5 minutes.

    • Self-Validation Check: A strictly linear decrease in absorbance during the first 60 seconds confirms steady-state conditions. Non-linearity indicates enzyme degradation or rapid substrate depletion.

  • Data Regression: Plot initial velocities against inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to derive the IC₅₀.

AssayWorkflow N1 1. Solvent-Free Melting Synthesis N2 2. Purity Validation (NMR >95%) N1->N2 N3 3. Enzyme-Ligand Incubation N2->N3 N4 4. Kinetic Readout (DCIP Reduction) N3->N4 N5 5. Morrison Eq. Data Regression N4->N5

Self-validating high-throughput screening workflow for PfDHODH steady-state enzyme kinetics.

References

  • Discovery and evaluation of inhibitory activity and mechanism of arylcoumarin derivatives on Theileria annulata enolase by in vitro and molecular docking studies. PubMed / Springer. 4

  • Convenient Microscale Synthesis of a Coumarin Laser Dye Analog. ResearchGate. 1

  • Synthesis and carbonic anhydrase inhibitory properties of novel coumarin derivatives. Taylor & Francis.3

  • Synthesis of novel PfDHODH inhibitors based on 4-aminocoumarin structures. Lund University Publications.2

Sources

Validation

A Comparative Guide to the Purity Verification of 4,5-dihydroxy-2H-chromen-2-one Analytical Standard

For researchers, scientists, and professionals in drug development, the integrity of an analytical standard is the bedrock of reliable and reproducible results. The purity of 4,5-dihydroxy-2H-chromen-2-one, a coumarin de...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of an analytical standard is the bedrock of reliable and reproducible results. The purity of 4,5-dihydroxy-2H-chromen-2-one, a coumarin derivative with significant biological and pharmaceutical interest, is of paramount importance. This guide provides an in-depth technical comparison of orthogonal analytical methodologies for the comprehensive purity verification of this analytical standard. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to ensure the highest level of scientific rigor.

The Imperative of Purity for an Analytical Standard

4,5-dihydroxy-2H-chromen-2-one belongs to the coumarin family, a class of compounds known for their diverse pharmacological activities.[1] As an analytical standard, its primary function is to serve as a benchmark for the quantification and identification of the same substance in experimental samples. The presence of impurities, such as synthetic precursors, by-products, or degradation products, can lead to inaccurate quantification, misinterpretation of biological data, and compromised research outcomes.

Given that a specific monograph for 4,5-dihydroxy-2H-chromen-2-one may not be available in major pharmacopoeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), establishing a robust in-house purity assessment strategy is crucial.[2][3] This strategy should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q6A, which provides a framework for setting specifications for new drug substances.[4] For a primary analytical standard, a purity of ≥99.5% is often targeted to ensure its suitability for its intended use.

A Multi-Faceted Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a multi-pronged, or orthogonal, approach is recommended, employing several analytical methods that rely on different chemical and physical principles. This guide will focus on a triad of powerful techniques: High-Performance Liquid Chromatography (HPLC) for chromatographic purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and absolute purity determination, and Mass Spectrometry (MS) for molecular weight verification.

Purity_Verification_Workflow cluster_0 Initial Assessment cluster_1 Core Purity & Identity Analysis cluster_2 Data Integration & Final Assessment Standard_Acquisition Acquire 4,5-dihydroxy-2H-chromen-2-one Standard Visual_Inspection Visual Inspection (Color, Form) Standard_Acquisition->Visual_Inspection HPLC HPLC for Chromatographic Purity Visual_Inspection->HPLC qNMR Quantitative NMR (qNMR) for Absolute Purity Visual_Inspection->qNMR MS Mass Spectrometry for Molecular Weight Verification Visual_Inspection->MS Data_Comparison Compare Orthogonal Results HPLC->Data_Comparison qNMR->Data_Comparison MS->Data_Comparison Purity_Assignment Assign Final Purity Value Data_Comparison->Purity_Assignment CoA_Generation Generate Certificate of Analysis (CoA) Purity_Assignment->CoA_Generation

Caption: Overall workflow for the purity verification of an analytical standard.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from its impurities. For 4,5-dihydroxy-2H-chromen-2-one, a reversed-phase HPLC method is highly effective.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar stationary phase of a C18 column is ideal for retaining and separating moderately polar compounds like coumarin derivatives from both more polar and less polar impurities.[5]

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase (typically a mixture of water and acetonitrile or methanol) serves two key purposes: it protonates the hydroxyl groups on the analyte, leading to sharper, more symmetrical peaks, and it improves the ionization efficiency for subsequent analysis by mass spectrometry if an LC-MS system is used.

  • UV Detection: Coumarin derivatives possess a chromophore that absorbs UV light, making UV detection a sensitive and reliable method for quantification. The detection wavelength should be set at the absorbance maximum (λmax) of 4,5-dihydroxy-2H-chromen-2-one to ensure maximum sensitivity.

Experimental Protocol: HPLC Purity Analysis

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by measuring the UV spectrum of a pure sample (a wavelength around 320-340 nm is expected for similar coumarins).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the 4,5-dihydroxy-2H-chromen-2-one standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a concentration of about 100 µg/mL.

Data Interpretation and Method Validation

The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For this method to be accurate, it is crucial that the HPLC method is validated according to ICH Q2(R2) guidelines.[6][7] This validation process demonstrates that the method is fit for its intended purpose and includes assessing its specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Forced Degradation Studies: Unveiling Potential Impurities

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[8][9] These studies involve subjecting the analytical standard to harsh conditions to intentionally induce degradation and identify the resulting products. This ensures that any potential degradation products that might form during storage do not co-elute with the main peak.

Forced_Degradation_Workflow cluster_stress Stress Conditions API_Sample 4,5-dihydroxy-2H-chromen-2-one Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API_Sample->Base Oxidation Oxidative (e.g., 3% H₂O₂) API_Sample->Oxidation Thermal Thermal (e.g., 80°C) API_Sample->Thermal Photolytic Photolytic (UV/Vis light) API_Sample->Photolytic Analysis Analyze by Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Peak_Purity Assess Peak Purity (DAD) Analysis->Peak_Purity Identify_Degradants Identify Degradation Products (LC-MS) Peak_Purity->Identify_Degradants Method_Validation Confirm Stability-Indicating Nature of Method Identify_Degradants->Method_Validation

Caption: Workflow for forced degradation studies.

Absolute Purity and Structural Identity by Quantitative NMR (qNMR)

While HPLC provides excellent information on chromatographic purity, it relies on the assumption that all components have a similar response factor at the detection wavelength. Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound.[10][11]

Causality of Experimental Choices:

  • Internal Standard: A highly pure, stable, and non-volatile internal standard with known purity is used. The signals of the internal standard should not overlap with the signals of the analyte. Maleic acid is a common choice.

  • Accurate Weighing: The accuracy of qNMR is highly dependent on the precise weighing of both the analyte and the internal standard.

  • Optimized Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be optimized, including a long relaxation delay (D1) to allow for complete relaxation of all protons between scans, and a sufficient number of scans for a good signal-to-noise ratio.[12]

Experimental Protocol: qNMR Purity Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the 4,5-dihydroxy-2H-chromen-2-one standard into an NMR tube.

    • Accurately weigh a similar molar amount of a certified internal standard (e.g., maleic acid, purity ≥99.5%) and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the protons being integrated. A conservative value of 30-60 seconds is often used.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing:

    • Apply a Fourier transform with no line broadening or a very small line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate well-resolved signals of both the analyte and the internal standard.

Purity Calculation

The purity of the analyte (Purity_analyte) can be calculated using the following formula[10]:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

qNMR_Principle cluster_sample Sample Preparation Analyte Accurately weigh Analyte (4,5-dihydroxy-2H-chromen-2-one) Solvent Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Analyte->Solvent Standard Accurately weigh Internal Standard (e.g., Maleic Acid) Standard->Solvent NMR_Acquisition Acquire ¹H NMR Spectrum (Optimized Parameters) Solvent->NMR_Acquisition Integration Integrate Non-overlapping Signals NMR_Acquisition->Integration Calculation Calculate Purity using Formula Integration->Calculation Result Absolute Purity (%) Calculation->Result

Caption: Principle of quantitative NMR (qNMR) for purity determination.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the identity of a compound by providing a highly accurate measurement of its molecular weight. High-resolution mass spectrometry (HRMS) can also confirm the elemental composition.

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like 4,5-dihydroxy-2H-chromen-2-one, typically producing protonated molecules ([M+H]⁺) with minimal fragmentation.[8]

  • High-Resolution Analyzer (e.g., TOF, Orbitrap): These analyzers provide very accurate mass measurements (typically within 5 ppm), which allows for the unambiguous determination of the elemental formula.

Experimental Protocol: MS Analysis

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Sample Preparation: A dilute solution of the analyte (e.g., 1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Comparative Summary of Analytical Techniques

Technique Primary Measurement Advantages Limitations
HPLC-UV Chromatographic Purity (relative)High sensitivity and resolution for separating impurities. Widely available.Assumes equal detector response for all components. Requires a reference standard for quantification.
qNMR Absolute Purity (molar basis)Primary method, no need for an analyte-specific reference standard. Provides structural information.Lower sensitivity than HPLC. Requires a high-purity internal standard. Accurate weighing is critical.
MS (HRMS) Molecular Weight & Elemental CompositionHigh accuracy and specificity for identity confirmation. Can be coupled with LC for impurity identification.Not inherently quantitative without specific method development and standards.

Conclusion: An Integrated Approach to Ensuring Standard Integrity

The purity verification of an analytical standard such as 4,5-dihydroxy-2H-chromen-2-one demands a rigorous and multi-faceted analytical strategy. No single technique can provide a complete purity profile. By integrating the strengths of HPLC for high-resolution separation of impurities, qNMR for an accurate measure of absolute purity, and MS for unambiguous identity confirmation, researchers and drug development professionals can have the highest confidence in the quality of their analytical standard. This orthogonal approach ensures that the standard is not only of high purity but is also precisely what it is claimed to be, thereby upholding the integrity of subsequent research and development activities.

References

  • ICH. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. 1999. Available from: [Link]

  • YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. 2020. Available from: [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. 2014. Available from: [Link]

  • ICH. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. 2025. Available from: [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2024. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Marković, V., et al. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules. 2009. Available from: [Link]

  • Alcimed. Forced degradation studies: A critical lens into pharmaceutical stability. 2025. Available from: [Link]

  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. Available from: [Link]

  • Chemical Synthesis Database. 4-hydroxy-2H-chromen-2-one. 2025. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. 2017. Available from: [Link]

  • Pharmaceutical Outsourcing. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Rerk-am U, et al. HPLC analysis and safety assessment of coumarin in foods. Food Chemistry. 2009. Available from: [Link]

  • Behrami, A., et al. Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research. 2014. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). 2026. Available from: [Link]

  • Lee, J. H., et al. The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection of 12 Secondary Metabolites Isolated from Drynariae Rhizoma. Molecules. 2023. Available from: [Link]

  • PubChem. 2h-Chromene-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, A., et al. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. Bioorganic & Medicinal Chemistry Letters. 2014. Available from: [Link]

  • Stanković, N., et al. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences. 2012. Available from: [Link]

  • Chiang, P. C., et al. A Validated RP-HPLC Method for the Quantification of Liquid Self-Emulsifying Curcumin: Pharmacokinetic Approach. Molecules. 2023. Available from: [Link]

  • Matrix Fine Chemicals. 4-HYDROXY-2H-CHROMEN-2-ONE. Available from: [Link]

  • Marković, V., et al. Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences. 2010. Available from: [Link]

  • Li, J., et al. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry. 2018. Available from: [Link]

  • Behrami, A., et al. Antibacterial Effects and Synthesized New Derivatives of 4-Hydroxy-Chromen-2-One. American Journal of Heterocyclic Chemistry. 2019. Available from: [http://www.sciencepublishinggroup.com/journal/paperinfo?journalid=2 Heterocyclic Chemistry&doi=10.11648/j.ajhc.20190501.12]([Link] Heterocyclic Chemistry&doi=10.11648/j.ajhc.20190501.12)

  • European Directorate for the Quality of Medicines & HealthCare. EUROPEAN PHARMACOPOEIA N-Nitrosamines in active substances. 2020. Available from: [Link]

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  • Chemical Synthesis Database. 5,7-dihydroxy-2H-chromen-2-one. 2025. Available from: [Link]

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Sources

Comparative

Comparative Efficacy of 4,5-Dihydroxy-2H-chromen-2-one vs. Standard Antioxidants in DPPH Radical Scavenging

Executive Summary In the landscape of drug development and synthetic chemistry, coumarin derivatives have emerged as highly potent antioxidant scaffolds. Specifically, 4,5-dihydroxy-2H-chromen-2-one (4,5-dihydroxycoumari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and synthetic chemistry, coumarin derivatives have emerged as highly potent antioxidant scaffolds. Specifically, 4,5-dihydroxy-2H-chromen-2-one (4,5-dihydroxycoumarin) and its functionalized derivatives demonstrate exceptional free radical scavenging capabilities. This guide provides an objective, data-driven comparison of 4,5-dihydroxycoumarin against industry-standard antioxidants—such as Trolox, Ascorbic Acid, and Gallic Acid—using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. By analyzing the unique tautomeric stability and hydrogen-bonding kinetics of the coumarin core, researchers can better leverage this scaffold for targeted oxidative stress modulation.

Structural and Mechanistic Rationale

The superior antioxidant performance of 4,5-dihydroxy-2H-chromen-2-one is intrinsically linked to its molecular geometry and tautomeric flexibility. Unlike simple phenols, this compound features hydroxyl groups at the 4 and 5 positions of the benzopyrone ring.

The 4-hydroxy group readily tautomerizes to a 4-keto form, creating a 2,4-chromandione intermediate. The1 to this tautomer[1]. This structural stabilization lowers the bond dissociation enthalpy (BDE) of the O-H bond, heavily favoring the Hydrogen Atom Transfer (HAT) mechanism when neutralizing DPPH radicals[1].

Mechanism A 4,5-Dihydroxycoumarin (Antioxidant) C Hydrogen Atom Transfer (HAT) A->C Primary Pathway D Single Electron Transfer (SET-PT) A->D Secondary Pathway B DPPH• Radical (Purple, Abs 517nm) B->C B->D E DPPH-H (Yellow, Non-radical) C->E F Coumarin Radical (Resonance Stabilized) C->F D->E D->F

Mechanistic pathways of DPPH radical scavenging by 4,5-dihydroxycoumarin.

Comparative Performance Data

Experimental evaluations of 4,5-dihydroxycoumarin derivatives reveal1[1]. The table below synthesizes the quantitative IC50 data (concentration required to inhibit 50% of the DPPH radical) across standard assay conditions.

Antioxidant CompoundDPPH IC50 (µM)Relative PotencyDominant Kinetic Mechanism
4,5-Dihydroxycoumarin (Derivatives) 2.5 – 6.4 Very High HAT > SET-PT
Gallic Acid (Standard)~2.0 – 4.0Very HighHAT
Ascorbic Acid (Standard)~10.0 – 15.0Moderate-HighSET-PT / HAT
Trolox (Standard)~12.0 – 15.0Moderate-HighHAT / SPLET

Data Note: Variance in IC50 values depends on the specific solvent system (e.g., Methanol vs. Ethanol) and incubation times used during the assay.

Experimental Protocol: DPPH Radical Scavenging Assay

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in causality checks to prevent false-positive data.

Reagent Preparation
  • DPPH Stock Solution: Dissolve 4 mg of DPPH in 100 mL of HPLC-grade Methanol to yield a ~0.1 mM solution. Causality: Methanol is chosen because its polar protic nature supports both HAT and SET-PT mechanisms, providing a neutral ground for comparing different antioxidant classes.

  • Test Compounds: Prepare serial dilutions (1 µM to 50 µM) of 4,5-dihydroxycoumarin, Trolox, and Ascorbic Acid in Methanol (or DMSO if solubility is restricted, keeping final DMSO concentration <1%).

Assay Workflow

Workflow S1 Prepare DPPH Solution (0.1 mM in Methanol) S3 Mix & Incubate (Dark, 30 mins, 25°C) S1->S3 S2 Prepare Antioxidant Dilutions (4,5-DHC, Trolox, Ascorbic Acid) S2->S3 S4 Spectrophotometric Reading (Absorbance at 517 nm) S3->S4 S5 Calculate % Inhibition & Determine IC50 S4->S5

Step-by-step experimental workflow for the DPPH radical scavenging assay.

Step-by-Step Procedure & Self-Validation
  • Reaction Mixture: In a 96-well microplate, add 100 µL of the test compound dilution to 100 µL of the DPPH stock solution.

  • Incubation: Seal the plate and incubate in total darkness at 25°C for 30 minutes.

    • Expert Insight: DPPH is highly photolabile. Ambient light degrades the radical, artificially lowering absorbance and inflating perceived antioxidant capacity. A 30-minute window ensures that secondary, slower-reacting hydroxyl groups reach thermodynamic equilibrium.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • System Validation Checkpoints (Critical):

    • Negative Control (Blank): 100 µL Methanol + 100 µL DPPH. The absorbance must remain stable between 0.8 and 1.0. A drop indicates solvent contamination or light exposure.

    • Positive Control Calibration: The IC50 of the Trolox standard must calculate to ~12-15 µM. If it deviates significantly, the DPPH stock has degraded and must be remade.

  • Calculation:

    • % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100

Causality & Expert Insights: Why 4,5-Dihydroxycoumarin Excels

As an application scientist, it is crucial to look beyond the raw IC50 numbers and understand the physicochemical drivers of this efficacy:

  • The Tautomeric Advantage: While Ascorbic Acid relies on the enediol system to donate electrons, 4,5-dihydroxycoumarin utilizes a dynamic tautomeric equilibrium. The transition to the 2,4-chromandione form creates a highly stable resonance structure. When the hydrogen atom is abstracted by DPPH, the resulting coumarin radical is heavily delocalized across the planar benzopyrone ring, drastically lowering the activation energy required for the reaction[1].

  • Steric Accessibility: The hydroxyl groups at the 4 and 5 positions are sterically unhindered compared to the bulky structures of some synthetic phenolic antioxidants (like BHT). This allows for rapid collision and interaction with the sterically crowded DPPH radical.

  • Solvent Independence: While some antioxidants lose efficacy in polar solvents due to hydrogen-bonding with the solvent (which "locks" the active proton), the intramolecular hydrogen bond in 4,5-dihydroxycoumarin is strong enough to resist solvent interference, maintaining its high HAT reaction rate even in aqueous-methanolic environments[2].

References

  • Transformation of a Hydroxyl into an Acyl Group on α-Pyrone Ring: A Novel Route to 3,4-Diacylcoumarins.ResearchGate.
  • Synthesis, characterization and antimicrobial activity of some new azo dyes derived from 4-hydroxy-6-methyl-2H-pyran-2-one and its dihydro derivative.ResearchGate.
  • Microwave-assisted synthesis of some new coumarin derivatives including 1, 2, 4-triazol-3-one and investigation of their biological activities.ResearchGate.

Sources

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